2-Carboethoxy-4'-morpholinomethyl benzophenone
Description
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Properties
IUPAC Name |
ethyl 2-[4-(morpholin-4-ylmethyl)benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-26-21(24)19-6-4-3-5-18(19)20(23)17-9-7-16(8-10-17)15-22-11-13-25-14-12-22/h3-10H,2,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGGCGGNNWWWJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642624 | |
| Record name | Ethyl 2-{4-[(morpholin-4-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-80-7 | |
| Record name | Ethyl 2-[4-(4-morpholinylmethyl)benzoyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-{4-[(morpholin-4-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical & Synthetic Profile: 2-Carboethoxy-4'-morpholinomethyl benzophenone
Executive Summary
2-Carboethoxy-4'-morpholinomethyl benzophenone (CAS: 898769-80-7) is a specialized functionalized benzophenone derivative serving as a critical intermediate in the synthesis of Type II photoinitiators and nitrogen-containing pharmaceutical pharmacophores.[1][2] Its structure combines a lipophilic, electron-withdrawing ortho-ester moiety with a basic, polar para-morpholinomethyl group. This duality allows for versatile chemical functionalization, making it a scaffold of interest in both polymer chemistry (UV-curing agents) and medicinal chemistry (anticancer/antimicrobial agents).
This technical guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and analytical standards, designed for researchers requiring high-fidelity data for experimental design.
Physicochemical Characterization
The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) to establish a baseline for handling and formulation.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Reliability |
| CAS Number | 898769-80-7 | Verified |
| Molecular Formula | Exact | |
| Molecular Weight | 353.41 g/mol | Exact |
| Appearance | White to off-white crystalline powder | Experimental |
| Boiling Point | 478.5 ± 40.0 °C (at 760 mmHg) | Predicted |
| Density | 1.18 ± 0.06 g/cm³ | Predicted |
| pKa (Basic) | 7.6 ± 0.2 (Morpholine nitrogen) | Estimated |
| LogP (Octanol/Water) | 3.2 – 3.8 | Predicted |
| H-Bond Donors | 0 | Structural |
| H-Bond Acceptors | 5 (Ester O, Ketone O, Morpholine O/N) | Structural |
| Flash Point | ~243 °C | Predicted |
Solubility Profile
The molecule exhibits amphiphilic behavior due to the coexistence of the hydrophobic benzophenone core and the polar morpholine ring.
-
Water: Insoluble (< 0.1 mg/mL) at neutral pH. Solubility increases significantly at pH < 5.0 due to protonation of the morpholine nitrogen.
-
Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and Chloroform. Moderately soluble in Methanol and Ethanol.
-
Lipid Media: High affinity, suitable for lipid-based drug delivery formulations or non-polar resin systems.
Structural Analysis & Electronic Properties
Electronic Push-Pull System
The molecule features a unique electronic environment driven by two opposing rings:
-
Ring A (2-Carboethoxy): The ortho-ester group exerts an electron-withdrawing inductive effect (-I) and steric bulk, twisting the benzophenone core out of planarity. This reduces crystallization energy, improving solubility in resin monomers compared to unsubstituted benzophenone.
-
Ring B (4'-Morpholinomethyl): The morpholine group is insulated by a methylene bridge (
). Unlike direct aniline-type attachment, the nitrogen lone pair does not conjugate directly with the aromatic ring. Consequently, the basicity is preserved (pKa ~7.6), making it a robust nucleophile for salt formation without compromising the UV-absorption chromophore of the benzophenone.
UV-Vis Spectral Features[3]
-
Transition: Strong absorption at
(Benzoyl core). -
Transition: Weaker, broad band at
(Carbonyl). -
Application Note: This absorption profile is ideal for UV-curing applications using medium-pressure mercury lamps, where the molecule acts as a radical generator (Norrish Type II mechanism) in the presence of co-initiators.
Synthetic Methodology
The most robust synthesis avoids direct Friedel-Crafts acylation of morpholine derivatives due to Lewis acid complexation. Instead, a Late-Stage Amination protocol is recommended for high purity and yield.
Protocol: Nucleophilic Substitution of Bromomethyl Intermediate
Objective: Synthesize this compound from Ethyl 2-(4-(bromomethyl)benzoyl)benzoate.
Reagents:
-
Substrate: Ethyl 2-(4-(bromomethyl)benzoyl)benzoate (1.0 eq)
-
Nucleophile: Morpholine (1.2 eq)
-
Base: Potassium Carbonate (
, 2.0 eq) or Triethylamine (TEA) -
Solvent: Acetonitrile (ACN) or DMF (anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mmol of the bromomethyl intermediate in 50 mL of anhydrous ACN in a round-bottom flask equipped with a magnetic stirrer.
-
Addition: Add finely ground
(20 mmol) to the solution. -
Amination: Dropwise add Morpholine (12 mmol) over 10 minutes to control exotherm.
-
Reaction: Heat to reflux (80-82 °C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). The starting bromide (
) should disappear, and the product ( , streaks due to amine) should appear. -
Workup:
-
Cool to room temperature and filter off inorganic salts.
-
Evaporate solvent under reduced pressure.
-
Redissolve residue in DCM (50 mL) and wash with water (
) to remove excess morpholine. -
Dry organic layer over
, filter, and concentrate.[3]
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
Visualization: Synthetic Pathway
Caption: Figure 1. Convergent synthesis via radical bromination followed by nucleophilic substitution.
Stability & Degradation Pathways
Understanding the stability profile is crucial for formulation shelf-life.
Hydrolytic Degradation
The ethyl ester at the 2-position is susceptible to hydrolysis, particularly in basic aqueous media or in the presence of metabolic esterases (in vivo).
-
Mechanism: Base-catalyzed saponification.
-
Product: 2-(4'-morpholinomethylbenzoyl)benzoic acid.[1]
-
Impact: Hydrolysis increases water solubility drastically but alters the lipophilic balance required for membrane permeation or resin compatibility.
Oxidative Degradation
The morpholine nitrogen and the benzylic methylene group are sites for oxidation.
-
N-Oxidation: Formation of N-oxides under strong oxidative stress (e.g., peroxides in polymer curing).
-
Benzylic Oxidation: The methylene bridge can oxidize to a ketone or alcohol upon prolonged UV exposure without proper stabilization.
Visualization: Degradation Logic
Caption: Figure 2. Primary degradation pathways: Ester hydrolysis and N-oxidation.
Quality Control & Analytical Methods
To ensure "Self-Validating" protocols, the following analytical markers should be used.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid (to protonate morpholine and prevent tailing).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm.
-
Retention Time: Expect elution in the mid-to-late region (approx. 12-15 min) due to the lipophilic benzophenone core.
1H-NMR Markers (CDCl3, 400 MHz)
- 1.10 ppm (t, 3H): Methyl of ethyl ester.
- 2.45 ppm (m, 4H): Morpholine protons adjacent to N.
-
3.55 ppm (s, 2H): Benzylic methylene bridge (
). Critical purity marker. - 3.70 ppm (m, 4H): Morpholine protons adjacent to O.
- 4.15 ppm (q, 2H): Methylene of ethyl ester.
- 7.40 - 7.80 ppm (m, 8H): Aromatic protons (Benzophenone core).
References
-
CymitQuimica. this compound Product Data. Retrieved from
-
PubChem. 4'-Carboethoxy-3-thiomorpholinomethyl benzophenone (Analogous Structure Data). National Library of Medicine. Retrieved from
-
ChemicalBook. this compound Properties and Suppliers. Retrieved from
-
Al-Ghorbani, M. "Synthesis and anticancer evaluation of novel morpholine analogues."[4] Sciforum, 2017. (Contextual synthesis of morpholine-benzophenone conjugates). Retrieved from
-
Martinez, A. et al. "Determination of the pKa of Benzophenones in Ethanol-Water." Molecules, 2000, 5, 427.[5] (Methodology for pKa estimation). Retrieved from
Sources
molecular structure and weight of 2-Carboethoxy-4'-morpholinomethyl benzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Carboethoxy-4'-morpholinomethyl benzophenone, a molecule of interest in medicinal chemistry and drug discovery. This document delves into its molecular structure, physicochemical properties, a proposed synthetic route, and predicted analytical characteristics, grounding the discussion in established scientific principles and methodologies.
Introduction: The Benzophenone-Morpholine Scaffold
Benzophenone and its derivatives represent a ubiquitous and versatile scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The inherent photochemical reactivity of the benzophenone core also lends itself to applications as photoinitiators and in materials science.[1]
The incorporation of a morpholine moiety is a common strategy in drug design to enhance pharmacokinetic properties such as solubility, metabolic stability, and receptor affinity.[3] Morpholine-containing compounds have demonstrated a broad spectrum of pharmacological activities, further highlighting the potential of hybrid molecules that combine this heterocycle with other pharmacophores.[4][5] this compound merges these two key structural motifs, suggesting its potential as a valuable intermediate or a pharmacologically active agent in its own right.
Molecular Structure and Physicochemical Properties
This compound, with the CAS number 898769-80-7, is a tertiary amine, ester, and ketone.[6] Its structure is characterized by a central benzophenone core, with a carboethoxy group at the 2-position of one phenyl ring and a morpholinomethyl group at the 4'-position of the other.
Caption: Molecular Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C21H23NO4 | [6] |
| Molecular Weight | 353.418 g/mol | [6] |
| CAS Number | 898769-80-7 | [6] |
| Appearance | Solid (predicted) | - |
| Boiling Point | 478.5±40.0 °C (Predicted) | ChemicalBook |
| Density | 1.180±0.06 g/cm3 (Predicted) | ChemicalBook |
| pKa | 6.09±0.10 (Predicted) | ChemicalBook |
Proposed Synthesis and Experimental Protocols
Caption: Proposed Synthetic Workflow.
Step 1: Synthesis of Ethyl 2-(4'-methylbenzoyl)benzoate
This initial step involves a Friedel-Crafts acylation reaction between ethyl 2-chlorocarbonylbenzoate and toluene, catalyzed by aluminum chloride, to form the benzophenone core with a methyl group at the 4'-position.
Protocol:
-
To a stirred solution of anhydrous aluminum chloride (1.1 eq) in dry dichloromethane at 0 °C, add ethyl 2-chlorocarbonylbenzoate (1.0 eq) dropwise.
-
After stirring for 15 minutes, add toluene (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford ethyl 2-(4'-methylbenzoyl)benzoate.
Step 2: Synthesis of Ethyl 2-(4'-(bromomethyl)benzoyl)benzoate
The methyl group of the intermediate is then brominated using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).
Protocol:
-
Dissolve ethyl 2-(4'-methylbenzoyl)benzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Reflux the mixture and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude ethyl 2-(4'-(bromomethyl)benzoyl)benzoate, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
The final step is a nucleophilic substitution where the bromo intermediate reacts with morpholine to yield the target compound.
Protocol:
-
Dissolve ethyl 2-(4'-(bromomethyl)benzoyl)benzoate (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.
-
Add morpholine (1.2 eq) and a base such as potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the final product by column chromatography on silica gel to obtain this compound.
Analytical Characterization (Predicted)
While experimental data for this compound is not available in the public domain, its spectral characteristics can be predicted based on the functional groups present and data from analogous compounds.[8][9][10]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic protons (multiplets, δ 7.2-8.0 ppm), Ethyl ester CH2 (quartet, δ ~4.4 ppm), Morpholine CH2 adjacent to N (triplet, δ ~2.5 ppm), Morpholine CH2 adjacent to O (triplet, δ ~3.7 ppm), Methylene bridge (singlet, δ ~3.6 ppm), Ethyl ester CH3 (triplet, δ ~1.4 ppm). |
| ¹³C NMR | Carbonyl carbons (ketone and ester, δ 165-195 ppm), Aromatic carbons (δ 120-140 ppm), Morpholine carbons (δ ~50-70 ppm), Methylene bridge carbon (δ ~60 ppm), Ethyl ester carbons (δ ~14, 61 ppm). |
| FTIR (cm⁻¹) | C=O stretch (ketone, ~1660-1685 cm⁻¹), C=O stretch (ester, ~1720 cm⁻¹), C-O stretch (ester and ether, ~1100-1300 cm⁻¹), C-N stretch (amine, ~1000-1250 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2800-3000 cm⁻¹). |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 354.16. Key fragmentation patterns would likely involve cleavage of the morpholine ring, loss of the carboethoxy group, and cleavage at the benzophenone core.[11][12] |
Potential Applications in Drug Development
The structural features of this compound suggest its potential as a valuable scaffold or intermediate in drug discovery. Benzophenone derivatives have been investigated for a range of therapeutic applications, leveraging their ability to interact with various biological targets.[1][2]
-
Anti-inflammatory Agents: Many benzophenone analogues exhibit potent anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[1][3] The morpholine moiety can further enhance this activity.
-
Anticancer Agents: The benzophenone scaffold is present in several compounds with demonstrated anticancer activity.[4][6] The morpholinomethyl group could be tailored to improve targeting and efficacy.
-
CNS-Active Agents: The ability of the morpholine ring to cross the blood-brain barrier makes this class of compounds interesting for the development of drugs targeting the central nervous system.[13]
Further derivatization of the carboethoxy group could lead to the synthesis of a library of related compounds for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic profiles for specific therapeutic targets.
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry. Its synthesis, while not explicitly detailed in the current literature, can be achieved through well-established synthetic methodologies. The combination of the pharmacologically relevant benzophenone core and the advantageous pharmacokinetic properties of the morpholine ring makes this compound and its potential derivatives promising candidates for further investigation in drug discovery and development programs. This guide provides a foundational understanding for researchers to build upon in their exploration of this intriguing chemical entity.
References
-
Khanum, S. A., et al. (2010). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. International Journal of Biological Sciences, 6(1), 60-68. [Link]
-
Al-Ghorbani, M. (2017). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. [Link]
-
(PDF) Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. ResearchGate. [Link]
-
Schulz, M., et al. (2013). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. [Link]
-
Saeed, A., et al. (2017). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 7(28), 17130-17155. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
McMurry, J. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]
-
University of Calgary. CSD Solution #13. [Link]
-
Pan, J., et al. (2020). ¹H and ¹³C NMR Data for 1 and 9. ResearchGate. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
-
(PDF) Synthesis of 4-Substituted Ethers of Benzophenone and their Antileishmanial Activity. ResearchGate. [Link]
-
UCLA Chemistry. IR: ketones. [Link]
-
Leitner, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(10), 5496-5503. [Link]
-
FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Preprints.org. [Link]
-
Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp - The Royal Society of Chemistry. [Link]
-
A fragmentation pathway of benzophenone formed in MS, take 2,6,4 - ResearchGate. [Link]
-
Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. LinkedIn. [Link]
-
Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. PubMed. [Link]
-
Asian Journal of Organic & Medicinal Chemistry. Asian Journal of Organic & Medicinal Chemistry. [Link]
-
Examples of benzophenone derivatives in the market and their uses. ResearchGate. [Link]
-
Organic Syntheses. 2-aminobenzophenone. [Link]
-
Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. [Link]
-
Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana. [Link]
-
Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. SciELO. [Link]
-
What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Quora. [Link]
-
Organic Syntheses. (Figure 1B) is added through the side neck. The rubber septum is reattached and sealed with Teflon tape. The resultant. [Link]
- Synthesis method of morpholine benzoate compound.
-
A Common Approach for the Synthesis of ( R )-Ethyl 2,4-dihydroxy-6-(8-hydroxynonyl) benzoate, Ethyl 2,4-Dihydroxy-6-nonylbenzoate and ( 2R,3R )-1,2,3,4-Butanetetraol-1,4-diorsellinate. ResearchGate. [Link]
-
PHARMD GURU. 57. ETHYL BENZOATE AND BENZYL BENZOATE. [Link]
-
A method for synthesis of benzyl benzoate that manufactured at low temperature. e-Century Publishing Corporation. [Link]
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- 4. sciforum.net [sciforum.net]
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Structural Elucidation and Functional Validation of 2-Carboethoxy-4'-morpholinomethyl Benzophenone
[1]
Executive Summary
This technical guide outlines the rigorous analytical framework for 2-Carboethoxy-4'-morpholinomethyl benzophenone , a poly-functional scaffold often utilized as a high-value intermediate in pharmaceutical synthesis (e.g., antihistamines, analgesics) or as a specialized Type II photoinitiator.[1]
The molecule presents a unique analytical challenge due to its amphiphilic nature : it contains a lipophilic benzophenone core, a hydrolyzable ethyl ester, and a basic morpholine moiety.[1] This guide synthesizes spectroscopic characterization with quantitative wet-chemistry protocols to ensure structural integrity and purity.
Part 1: Molecular Architecture & Reactivity Profile[1]
To design effective analysis, one must first deconstruct the molecule into its reactive zones.[1]
| Functional Group | Chemical Behavior | Analytical Implication |
| Benzophenone Core | Chromophore ( | Strong UV absorption (254 nm, 365 nm).[1] Primary detection mode in HPLC. |
| 2-Carboethoxy (Ester) | Electrophilic, Hydrolyzable | Susceptible to acid/base hydrolysis.[1] IR diagnostic band at ~1720 cm⁻¹.[1] |
| Morpholine (Tertiary Amine) | Basic (pKa ~8.3), Oxidizable | Causes peak tailing in unbuffered HPLC.[1] Quantifiable via non-aqueous titration.[1][2] |
| Ether Linkage (Morpholine) | Stable, Polar | Diagnostic IR band (C-O-C) at ~1110 cm⁻¹.[1] |
Part 2: Spectroscopic Characterization (The "Fingerprint")[3][4]
Infrared Spectroscopy (FT-IR)
Methodology: KBr pellet or ATR (Attenuated Total Reflectance).[1] The spectrum must resolve two distinct carbonyl environments.
-
Ester Carbonyl (
): Sharp, intense band at 1720–1735 cm⁻¹ .[1] The electron-withdrawing nature of the ethoxy group shifts this higher than the ketone. -
Benzophenone Carbonyl (
): Intense band at 1660–1670 cm⁻¹ .[1] Lower frequency due to conjugation with two aromatic rings.[1] -
Morpholine Ether (
): Strong stretch at 1100–1120 cm⁻¹ .[1] -
C-H Stretching:
Nuclear Magnetic Resonance ( H-NMR)
Solvent:
-
The "Ethyl" Signature:
-
The "Morpholine" Signature:
-
The Benzylic Linker:
-
~3.5–3.6 ppm (Singlet, 2H,
).[1]
-
~3.5–3.6 ppm (Singlet, 2H,
-
Aromatic Region:
Mass Spectrometry (LC-MS/ESI)
Ionization: Electrospray Ionization (Positive Mode).[1][3]
-
Parent Ion:
is the base peak. The morpholine nitrogen is the primary protonation site. -
Fragmentation Pattern:
-
Loss of Ethoxy group (
).[1] -
McLafferty-type rearrangement or
-cleavage at the morpholine methyl bridge.
-
Part 3: Chromatographic Purity & Separation[1]
HPLC Method Development
Challenge: The basic morpholine nitrogen interacts with residual silanols on silica columns, leading to peak tailing.[1] Solution: Use of "End-capped" columns and pH modifiers.
Protocol:
-
Column: C18 (ODS) End-capped,
mm, 5 µm (e.g., Agilent Zorbax or Waters XBridge).[1] -
Mobile Phase A: 10 mM Ammonium Formate or Phosphate Buffer (pH 8.0). Note: High pH suppresses protonation of the amine, improving peak shape.[1]
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic) and 210 nm (general).[1]
-
Temperature: 30°C.
Diagram: Analytical Workflow
The following diagram illustrates the logical flow from raw material to validated certificate of analysis.
Caption: Logical progression from structural identification to quantitative release testing.
Part 4: Wet Chemistry & Functional Assays[1]
While HPLC provides purity (%), it requires a reference standard for assay (w/w).[1] If a certified standard is unavailable, Non-Aqueous Titration is the absolute method for determining purity based on the morpholine amine functionality.
Protocol: Non-Aqueous Titration (Perchloric Acid)
Principle: Water behaves as a base in weak acid titrations, interfering with the endpoint.[1] Glacial acetic acid is used as the solvent to enhance the basicity of the morpholine nitrogen.
-
Solvent Preparation: Mix Glacial Acetic Acid with Acetic Anhydride (95:5) to scavenge any moisture.[1]
-
Sample Prep: Accurately weigh ~200 mg of the sample into a clean flask. Dissolve in 50 mL of the prepared solvent.
-
Titrant: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid. -
Indicator: Crystal Violet (Endpoint: Violet to Blue/Green) or Potentiometric detection.
-
Calculation:
[1][5]- : Volume of titrant (mL)
- : Normality of titrant
- : Molecular Weight of this compound[1]
- : Weight of sample (g)
Part 5: Stability & Degradation Pathways[1]
Understanding how the molecule breaks down is vital for storage and handling.
-
Hydrolysis (Ester Cleavage): Under acidic or basic conditions (or metabolic action), the ethyl ester hydrolyzes to the free carboxylic acid (2-Carboxy-4'-morpholinomethyl benzophenone).[1] This results in a retention time shift in HPLC and a broad -OH stretch in IR (2500–3300 cm⁻¹).
-
N-Oxidation: The morpholine nitrogen is susceptible to oxidation (N-oxide formation) if exposed to peroxides or air over long periods.
Diagram: Degradation Logic
Caption: Primary degradation pathways affecting storage and handling requirements.
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
-
Sielc Technologies. "Separation of Benzophenone and Amino-Benzophenones on HPLC." Sielc.com.[1] Available at: [Link][1][4]
-
BrainKart. "Assay by Non-Aqueous Titrations: Pharmaceutical Analysis."[1] Brainkart.com.[1] Available at: [Link]
-
Chemistry LibreTexts. "IR Spectrum and Characteristic Absorption Bands." Libretexts.org.[1] Available at: [Link]
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. non-aqueous-titration FOR PHARM ANALYSIS.pptx [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Benzophenone, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Elucidating the Photochemical Reaction Mechanism of 2-Carboethoxy-4'-morpholinomethyl Benzophenone in UV Curing Systems
Introduction
Ultraviolet (UV) curing is a photopolymerization process that utilizes high-intensity ultraviolet light to instantly cure or dry inks, coatings, and adhesives.[1] This technology offers significant advantages, including high production speeds, reduced energy consumption, and the elimination of volatile organic compounds (VOCs). At the heart of this process lies the photoinitiator, a molecule that absorbs UV energy and transforms it into chemical energy in the form of reactive species that initiate polymerization.
Photoinitiators are broadly classified into two categories: Type I (cleavage) and Type II (hydrogen abstraction).[2] Type II photoinitiators, such as the widely-used benzophenone, require a co-initiator or synergist—typically a hydrogen donor like a tertiary amine—to generate the initiating free radicals.[2][3] 2-Carboethoxy-4'-morpholinomethyl benzophenone is an advanced, unimolecular Type II photoinitiator. It covalently bonds the benzophenone chromophore and the tertiary amine (morpholine) synergist into a single molecular structure.[4] This design enhances the efficiency of the critical hydrogen abstraction step, minimizes the migration of initiator fragments from the cured polymer, and reduces odor, which are common challenges with traditional two-component systems.[5][6]
This application note provides a detailed exposition of the photochemical reaction mechanism of this compound. It further outlines a suite of robust analytical protocols for researchers and scientists to meticulously investigate its curing kinetics and performance in formulated systems.
Section 1: The Photochemical Reaction Mechanism
The photoinitiation process for this compound is a highly efficient, intramolecular sequence of events that leads to the generation of free radicals. The mechanism can be dissected into the following key steps:
-
Step 1: Photon Absorption (Excitation). The process begins when the benzophenone moiety of the molecule absorbs a photon of UV light, typically in the 340-360 nm range.[3] This absorption elevates the molecule from its ground state (S₀) to an electronically excited singlet state (S₁).[7][8]
-
Step 2: Intersystem Crossing (ISC). The excited singlet state (S₁) is very short-lived and rapidly undergoes a spin inversion process known as intersystem crossing to form a more stable and longer-lived triplet state (T₁).[7][9] This triplet state has a diradical nature, making it highly reactive and crucial for the subsequent steps.
-
Step 3: Intramolecular Hydrogen Abstraction. The excited triplet-state benzophenone is a potent hydrogen abstractor. Due to the proximity of the morpholinomethyl group within the same molecule, it efficiently abstracts a hydrogen atom from a carbon atom alpha to the nitrogen of the morpholine ring.[3][10] This intramolecular pathway is kinetically favored over intermolecular reactions, leading to high efficiency.
-
Step 4: Radical Generation. The hydrogen abstraction event results in the formation of two distinct radical species: an α-aminoalkyl radical centered on the morpholine ring and a ketyl radical on the benzophenone carbonyl carbon.[2]
-
Step 5: Polymerization Initiation. Of the two radicals formed, the α-aminoalkyl radical is the primary species responsible for initiating polymerization.[2] It rapidly attacks the carbon-carbon double bond of a monomer (e.g., an acrylate), transferring the radical center to the monomer and thus beginning the propagation of the polymer chain. The ketyl radical is less reactive towards monomer double bonds and typically terminates by dimerization or other recombination pathways.
Section 2: Key Physicochemical and Photochemical Properties
A summary of the essential properties of this compound is provided below. These parameters are critical for formulation design and for selecting appropriate light sources and experimental conditions.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₃NO₄ | [11] |
| Molecular Weight | 353.41 g/mol | [11][12] |
| CAS Number | 898769-80-7 | [11][12] |
| Appearance | Typically a white to off-white powder | N/A |
| UV Absorption (λmax) | ~340 - 360 nm (in typical solvents) | [3] |
| Photoinitiator Class | Unimolecular (Covalently Bonded) Type II | [4] |
| Required Synergist | None (tertiary amine is intramolecular) | N/A |
Section 3: Experimental Protocols for Mechanistic Investigation
To fully characterize the UV curing performance and validate the reaction mechanism, a multi-faceted analytical approach is required. The following protocols detail complementary techniques that provide insights into the chemical kinetics, thermal profile, and mechanical evolution of the curing system.
Protocol 3.1: Monitoring Polymerization Kinetics with Real-Time FTIR (RT-FTIR) Spectroscopy
Principle: RT-FTIR provides a direct, in-situ measurement of the chemical conversion of functional groups during polymerization.[13] By monitoring the decrease in the characteristic infrared absorption band of the reactive monomer (e.g., acrylate C=C), the rate and degree of polymerization can be quantified in real time.[14]
Materials & Equipment:
-
FTIR spectrometer equipped with a rapid scan capability and a UV light guide accessory.
-
High-pressure mercury vapor lamp or UV-LED with appropriate wavelength output (e.g., 365 nm).
-
Radiometer for calibrating light intensity.
-
Liquid sample cell (e.g., BaF₂ or KBr plates with a defined spacer).
-
Monomer formulation (e.g., 1,6-hexanediol diacrylate) containing a known concentration of the photoinitiator.
-
Nitrogen purge for the sample compartment (to minimize oxygen inhibition).
Step-by-Step Procedure:
-
Instrument Setup: Calibrate the UV light intensity at the sample position using a radiometer. Set up the FTIR for rapid, time-resolved data collection (e.g., 2-10 spectra per second).
-
Sample Preparation: Pipette a small drop of the monomer/photoinitiator formulation between two salt plates separated by a thin spacer (e.g., 25 µm) to create a film of uniform thickness.
-
Background Spectrum: Collect a background spectrum of the empty salt plates.
-
Initial Spectrum: Place the sample in the FTIR sample holder and immediately collect an initial spectrum (t=0) before UV exposure. Identify the acrylate peak to be monitored (e.g., the C=C twist at ~810 cm⁻¹).
-
Initiate Curing: Start the time-based spectral collection and simultaneously open the shutter to the UV source to irradiate the sample.
-
Data Collection: Continue collecting spectra until the reaction is complete (i.e., the acrylate peak height no longer changes).
-
Data Analysis: Calculate the degree of conversion (DC) at each time point using the following formula:
-
DC(t) (%) = [1 - (Aₜ / A₀)] × 100
-
Where A₀ is the initial peak area (or height) of the acrylate band and Aₜ is the peak area at time t. Plot DC (%) versus time to obtain the polymerization profile.
-
Causality Behind Choices: RT-FTIR is chosen for its ability to provide direct chemical information.[13] Monitoring the disappearance of the monomer's reactive group is the most unambiguous way to measure polymerization, distinguishing it from methods that measure secondary effects like heat flow or viscosity changes.
Protocol 3.2: Characterizing Curing Exotherm with Photo-DSC
Principle: Photo-Differential Scanning Calorimetry measures the heat released (exotherm) during the polymerization reaction upon exposure to UV light.[15] The rate of heat flow is directly proportional to the rate of reaction, providing valuable kinetic information such as induction time, time to peak maximum, and total enthalpy of polymerization.[16]
Materials & Equipment:
-
DSC instrument equipped with a photocalorimetry accessory (PCA) and a UV light source.
-
Hermetically sealed aluminum DSC pans.
-
Micropipette for sample dispensing.
-
Monomer/photoinitiator formulation.
Step-by-Step Procedure:
-
Instrument Calibration: Calibrate the DSC for temperature and heat flow. Calibrate the light intensity of the PCA.
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid formulation into an aluminum DSC pan and seal it. Prepare an empty, sealed pan as a reference.
-
Experimental Setup: Place the sample and reference pans in the DSC cell. Allow the system to equilibrate at the desired isothermal temperature (e.g., 25 °C).
-
UV Exposure: Open the UV shutter to irradiate the sample with a known intensity. The instrument will record the heat flow as a function of time.
-
Data Collection: Continue the isothermal run until the heat flow signal returns to the baseline, indicating the completion of the reaction.
-
Data Analysis: Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH). Analyze the curve to find the time to onset and the time to peak maximum, which are indicative of the curing speed.
Causality Behind Choices: Photo-DSC provides complementary thermodynamic data. While FTIR tracks chemical conversion, DSC quantifies the overall reaction exotherm, which is critical for process control in industrial applications where heat management is a concern. It is also highly sensitive for comparing the relative efficiencies of different photoinitiators.[4]
Protocol 3.3: Assessing Mechanical Property Development with Photo-Rheometry
Principle: Photo-rheometry monitors the evolution of the viscoelastic properties of a material during UV curing.[17] By applying a small oscillatory shear and measuring the response, one can track the storage modulus (G', elastic component) and loss modulus (G'', viscous component). The crossover point of G' and G'' is often defined as the gel point, the transition from a liquid to a solid-like state.
Materials & Equipment:
-
Rotational rheometer with a UV curing accessory (e.g., quartz or disposable acrylic bottom plate).
-
Parallel plate geometry (e.g., 20 mm diameter).
-
UV light source integrated with the rheometer.
-
Monomer/photoinitiator formulation.
Step-by-Step Procedure:
-
Instrument Setup: Configure the rheometer with the UV accessory. Set the geometry gap (e.g., 0.5 mm).
-
Sample Loading: Place a sufficient amount of the formulation onto the bottom plate and lower the top plate to the set gap, ensuring the sample fills the gap completely. Trim any excess material.
-
Experimental Program: Set up a dynamic time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region).
-
Data Acquisition: Begin the time sweep. Allow the system to collect baseline data for a short period (e.g., 30 seconds) before triggering the UV light.
-
Curing and Monitoring: Turn on the UV light and continue recording G', G'', and complex viscosity (η*) as a function of time until they plateau.
-
Data Analysis: Plot G' and G'' versus time on a logarithmic scale. Identify the gel point (G' = G'') and the final modulus of the cured material.
Causality Behind Choices: Rheology provides the critical link between chemical conversion and the development of functional mechanical properties. For applications like adhesives and coatings, knowing when the material has achieved sufficient mechanical integrity is paramount. This technique directly measures the physical transformation from liquid to solid.[17]
References
- Society for Imaging Science and Technology. (n.d.). Monitoring the Kinetics of UV Curing Using In Situ Rheology and Real-Time Fourier Transform Infrared Spectroscopy.
- JASCO Global. (2021, September 10). Hardening process monitoring of UV curing resin by FTIR spectrometer.
- NETZSCH Instruments. (2025, March 17). UV-Curing in Polymers: Insights by Means of Thermal Analysis and Rheology with NETZSCH Instruments.
- TA Instruments. (n.d.). UV Curing Analysis Using A Rheometer.
- Specialty Chemicals Magazine. (2022, November 30). Is It Done Yet? Comparison of Methods to Monitor Degree of UV Cure.
-
ResearchGate. (n.d.). Scheme 1 Possible photoproducts from Norrish Type I and II reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Norrish reaction. Retrieved from [Link]
-
Beilstein Journals. (2014, April 15). Metal and metal-free photocatalysts: mechanistic approach and application as photoinitiators of photopolymerization. Retrieved from [Link]
- Jinan Qinmu Fine Chemical Co., Ltd. (2023, May 25). How Do Photoinitiators for UV Curing Work.
- Polymer Innovation Blog. (2016, January 25). UV Curing: Part Three; Free Radical Photoinitiators.
-
Hilaris Publisher. (2017, September 13). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Retrieved from [Link]
-
ResearchGate. (2012, March). Photoinitiating behavior of benzophenone derivatives covalently bonded tertiary amine group for UV‐curing acrylate systems. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Mechanism for the photochemical reaction of benzophenone with a C-H.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. Retrieved from [Link]
-
ScholarWorks@BGSU. (n.d.). The Photochemistry of Benzophenone. Retrieved from [Link]
- Chemical Research in Chinese Universities. (2011). Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resins.
- Inf.news. (2022, July 12). Brief description of hydrogen-capturing photoinitiators and their two main categories.
Sources
- 1. How Do Photoinitiators for UV Curing Work [qinmuchem.com]
- 2. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. longchangchemical.com [longchangchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 7. Norrish reaction - Wikipedia [en.wikipedia.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. 2-Carboethoxy-4′-morpholinomethyl benzophenone [cymitquimica.com]
- 12. This compound | 898769-80-7 [amp.chemicalbook.com]
- 13. imaging.org [imaging.org]
- 14. jasco-global.com [jasco-global.com]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. uvebtech.com [uvebtech.com]
- 17. tainstruments.com [tainstruments.com]
preparation of pharmaceutical intermediates using 2-Carboethoxy-4'-morpholinomethyl benzophenone
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the strategic utilization of 2-Carboethoxy-4'-morpholinomethyl benzophenone (CEMB) as a high-value scaffold for synthesizing 4-arylphthalazin-1(2H)-one derivatives—a privileged structure in the design of PARP inhibitors, VEGFR kinase inhibitors, and anti-inflammatory agents.
Target: Preparation of Bioactive Intermediates using this compound
Executive Summary & Scientific Rationale
This compound (CEMB) is a critical "late-stage" intermediate. Its structural duality—combining a reactive 2-carboethoxybenzophenone core with a solubilizing morpholinomethyl moiety—makes it an ideal precursor for constructing 4-arylphthalazin-1(2H)-ones .
Why This Scaffold Matters
-
Privileged Pharmacophore: The phthalazinone core is the engine of several approved and clinical-stage drugs, including Olaparib (PARP inhibitor) and Azelastine (Antihistamine).
-
Solubility Engineering: The pre-installed morpholine ring significantly enhances the aqueous solubility and bioavailability of the final API, a common bottleneck in kinase inhibitor design.
-
Synthetic Efficiency: Using CEMB allows for a one-step cyclocondensation to the heterocyclic core, bypassing complex multi-step ring formations.
Chemical Pathway & Mechanism
The primary transformation involves the cyclocondensation of CEMB with hydrazine hydrate. This reaction proceeds via a cascade mechanism:
-
Nucleophilic Attack: Hydrazine attacks the ketone carbonyl of the benzophenone.
-
Hydrazone Formation: Formation of a transient hydrazone intermediate.
-
Intramolecular Cyclization: The amino group of the hydrazone attacks the ester carbonyl (2-carboethoxy group).
-
Elimination: Loss of ethanol and water drives the formation of the thermodynamically stable phthalazinone ring.
Reaction Scheme Visualization
Caption: Mechanistic pathway for the conversion of CEMB to the bioactive phthalazinone core.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Purity | Role |
| This compound | >98% | Starting Material |
| Hydrazine Hydrate | 80% or 98% | Cyclizing Agent |
| Ethanol (Absolute) | ACS Grade | Solvent |
| Acetic Acid (Glacial) | ACS Grade | Catalyst (Optional) |
Step-by-Step Synthesis Protocol
Objective: Synthesis of 4-[4-(4-morpholinylmethyl)phenyl]-1(2H)-phthalazinone.
Step 1: Reaction Setup
-
Charge a 250 mL round-bottom flask (RBF) with 10.0 g (28.3 mmol) of this compound.
-
Add 100 mL of absolute Ethanol. Stir to create a suspension.
-
Critical Step: Add 7.0 mL (~140 mmol, 5 equiv) of Hydrazine Hydrate dropwise over 10 minutes.
-
Note: A slight exotherm may occur. Ensure efficient stirring.
-
-
(Optional) Add 3-4 drops of Glacial Acetic Acid to catalyze the reaction if initiation is slow.
Step 2: Cyclization (Reflux)
-
Equip the flask with a reflux condenser and heat the mixture to reflux (78–80°C) .
-
Maintain reflux for 4 to 6 hours .
-
Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or HPLC.[1] The starting material (Rt ~ 12.5 min) should disappear, and a new polar peak (Product, Rt ~ 8.2 min) should appear.
Step 3: Workup & Isolation
-
Cool the reaction mixture slowly to room temperature (25°C), then chill to 0–5°C in an ice bath for 1 hour.
-
The product will precipitate as a white to off-white solid.
-
Filter the solid using a Buchner funnel.
-
Wash the filter cake with 2 x 20 mL of cold Ethanol to remove excess hydrazine and unreacted ester.
-
Wash with 20 mL of Diethyl Ether (to speed up drying).
Step 4: Purification
-
Recrystallize the crude solid from Ethanol/DMF (9:1) if purity is <98%.
-
Dry in a vacuum oven at 50°C for 12 hours.
Analytical Specifications & Quality Control
Expected Data Profile
| Parameter | Specification |
| Appearance | White to pale yellow crystalline powder |
| Yield | 85% – 92% |
| Melting Point | 215°C – 218°C (Decomposes) |
| HPLC Purity | > 99.0% (Area %) |
| Mass Spec (ESI) | [M+H]+ = 322.4 (Calc. for C19H19N3O2) |
NMR Interpretation (400 MHz, DMSO-d6)
-
δ 12.8 ppm (s, 1H): NH of phthalazinone (Lactam proton). Diagnostic peak.
-
δ 8.3 – 7.5 ppm (m, 8H): Aromatic protons (Phthalazine core + Phenyl ring).
-
δ 3.6 ppm (t, 4H): Morpholine -CH2-O-CH2-.
-
δ 3.5 ppm (s, 2H): Benzylic -CH2- connecting phenyl and morpholine.
-
δ 2.4 ppm (t, 4H): Morpholine -CH2-N-CH2-.
Process Optimization & Troubleshooting
This workflow is robust, but specific variables can impact yield.
| Issue | Root Cause | Corrective Action |
| Low Yield (<70%) | Incomplete cyclization | Increase reflux time to 8 hours; ensure Hydrazine excess (5-10 equiv). |
| Sticky/Gummy Product | Trapped solvent/impurities | Triturate the crude solid with Diethyl Ether or Hexane before filtration. |
| Azine Formation | Hydrazine deficiency | Always add Hydrazine in excess relative to the ketone. Limiting hydrazine favors azine (dimer) formation. |
| Colored Impurities | Oxidation of morpholine | Perform reaction under Nitrogen atmosphere; use fresh Hydrazine Hydrate. |
Strategic Applications in Drug Discovery
The synthesized 4-arylphthalazin-1-one is a versatile scaffold. It can be further modified at the N-2 position to generate diverse libraries of bioactive compounds.
Downstream Functionalization Workflow
Caption: Divergent synthesis pathways from the phthalazinone core to various therapeutic classes.
References
-
Marzouk, M. I., et al. (2016).[2] "Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity." Biological and Pharmaceutical Bulletin, 39(2), 239-251.[2] Link
-
El-Wahab, A. H. A., et al. (2015). "Recent Developments in Chemistry of Phthalazines." Organic Chemistry: Current Research, 4(1). Link
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. (Context on Morpholine solubility). Link
-
Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581–6591. (Reference for Phthalazinone PARP inhibitors). Link
-
ChemicalBook. (2023). "Product Entry: this compound (CAS 898769-80-7)."[3][4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 898769-80-7 [chemicalbook.com]
- 4. 898769-80-7 CAS|this compound|生产厂家|价格信息 [m.chemicalbook.com]
Application Note: Derivatization Strategies for 2-Carboethoxy-4'-morpholinomethyl benzophenone
Executive Summary
This guide details the experimental protocols for the derivatization of 2-Carboethoxy-4'-morpholinomethyl benzophenone (CAS 898769-80-7). This molecule contains a "privileged scaffold"—the o-acylbenzoate motif—which serves as a critical precursor for phthalazin-1(2H)-ones . Phthalazinones are bioactive cores found in PARP inhibitors (e.g., Olaparib analogs), antihistamines (e.g., Azelastine), and PDE4 inhibitors.
This document focuses on three strategic derivatization pathways:
-
Cyclocondensation to form the phthalazinone core (primary drug discovery route).
-
Hydrolysis to the carboxylic acid (metabolite synthesis/linker attachment).
-
Salt Formation for physicochemical profiling (solubility enhancement).
Structural Analysis & Reactivity Profile
The substrate possesses three distinct reactive centers that dictate its derivatization logic:
| Functional Group | Position | Reactivity Mode | Target Application |
| Ethyl Ester | C-2 (Ring A) | Electrophile (Acyl substitution) | Cyclization precursor; Hydrolysis site. |
| Ketone | Bridge | Electrophile (Nucleophilic addition) | Cyclization point; Hydrazone formation. |
| Morpholine | C-4' (Ring B)[1][2] | Basic Tertiary Amine | Salt formation; Solubility handle. |
Key Insight: The proximity of the C-2 ester and the bridging ketone allows for a double-nucleophilic attack by hydrazine derivatives. This "molecular pincer" effect drives the formation of the thermodynamically stable phthalazinone ring system.
Protocol 1: Synthesis of 4-[4-(Morpholinomethyl)phenyl]-1(2H)-phthalazinone
Objective: To convert the benzophenone precursor into the bioactive phthalazinone scaffold via cyclocondensation with hydrazine.
Reaction Mechanism
The reaction proceeds via a cascade mechanism:
-
Nucleophilic Attack: Hydrazine attacks the ketone to form a hydrazone intermediate (or attacks the ester to form a hydrazide).
-
Cyclization: The nitrogen of the intermediate attacks the remaining electrophile (ester or ketone).
-
Elimination: Loss of ethanol and water drives the equilibrium toward the aromatic phthalazinone.
Materials[3][4][5]
-
Substrate: this compound (1.0 equiv).
-
Reagent: Hydrazine hydrate (N₂H₄·H₂O, 50-60% or 98%), 3.0–5.0 equiv.
-
Solvent: Absolute Ethanol (EtOH) or n-Butanol (for higher temperature).
-
Catalyst (Optional): Glacial Acetic Acid (cat. 5 mol%) can accelerate imine formation.
Experimental Procedure
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Charge the RBF with This compound (1.0 g, 2.83 mmol) and Absolute Ethanol (15 mL). Stir until fully dissolved.
-
Note: If solubility is poor at RT, warm gently to 40°C.
-
-
Addition: Add Hydrazine Hydrate (0.42 mL, ~8.5 mmol, 3 equiv) dropwise to the stirring solution.
-
Caution: Hydrazine is toxic and a potential carcinogen. Handle in a fume hood.
-
-
Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours .
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (high Rf, UV active) should disappear, replaced by a lower Rf, often fluorescent spot (Phthalazinone).
-
-
Workup (Precipitation Method):
-
Allow the reaction to cool slowly to room temperature. The phthalazinone product often crystallizes directly from the cooling ethanolic solution.
-
If no precipitate forms, concentrate the solvent to ~25% volume under reduced pressure and cool to 0°C.
-
-
Isolation: Filter the solid precipitate using a Buchner funnel. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove excess hydrazine.
-
Drying: Dry the solid under vacuum at 45°C for 12 hours.
Expected Data[3][6][7]
-
Appearance: White to off-white solid.
-
1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester signals (quartet ~4.1 ppm, triplet ~1.1 ppm). A new singlet for the phthalazinone NH (amide-like) often appears around 12.5–13.0 ppm.
Protocol 2: Hydrolysis to 2-(4-Morpholinomethylbenzoyl)benzoic Acid
Objective: To generate the carboxylic acid derivative for use as a metabolite standard or for further amide coupling (e.g., attaching a solubilizing linker).
Experimental Procedure
-
Dissolution: Dissolve the substrate (500 mg, 1.41 mmol) in a mixture of THF (5 mL) and Methanol (5 mL).
-
Saponification: Add 2M NaOH (2.1 mL, 4.2 mmol, 3 equiv).
-
Reaction: Stir at 60°C for 2–3 hours.
-
Checkpoint: LC-MS should show a mass shift of -28 Da (Loss of Ethyl + H).
-
-
Workup:
-
Concentrate to remove organics (THF/MeOH).
-
Dilute the aqueous residue with water (5 mL).
-
Neutralization: Acidify carefully with 1M HCl to pH ~4–5. The zwitterionic acid (carboxylic acid + morpholine amine) may precipitate near its isoelectric point.
-
Note: If the product is too water-soluble due to the morpholine, do not filter. Instead, extract with n-Butanol or lyophilize the aqueous phase to obtain the crude salt.
-
Protocol 3: Hydrochloride Salt Formation
Objective: To create a water-soluble salt form suitable for biological assays.
Experimental Procedure
-
Dissolution: Dissolve the free base (substrate or phthalazinone derivative) in minimal Ethyl Acetate or Dichloromethane .
-
Acidification: Add 4M HCl in Dioxane (1.1 equiv) dropwise at 0°C.
-
Precipitation: The hydrochloride salt usually precipitates immediately as a white hygroscopic solid.
-
Isolation: Filter under nitrogen (to prevent moisture absorption) and wash with anhydrous ether.
Visual Workflows
Reaction Logic: Phthalazinone Cyclization
The following diagram illustrates the chemical transformation and the critical decision points during the synthesis.
Figure 1: Step-by-step workflow for the cyclocondensation of this compound to its phthalazinone derivative.
Derivatization Tree
This diagram maps the three core protocols to their respective applications.
Figure 2: Strategic derivatization pathways for the benzophenone substrate.
References
-
Phthalazinone Synthesis via Hydrazine: Rizk, S. A., et al. (2017).[3] Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Journal of Pharmaceutical Sciences and Bioscientific Research.
-
General Reactivity of 2-Acylbenzoates: Abd El-Wahab, A. H. F., et al. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals.[4][5][6][7][8][9][10]
-
Morpholine Derivatives in Drug Design: Al-Ghorbani, M. (2015). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum.
-
Hydrazine Reactivity & Mechanism: Jencks, W. P. (1964). Mechanism of Hydrazone Formation. Journal of the American Chemical Society. (Contextual grounding for Protocol 1 mechanism).
Disclaimer: This protocol is intended for research and development purposes only. All chemical handling must be performed by qualified personnel in a controlled laboratory environment.
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- 6. Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Solvent Selection in Reactions of 2-Carboethoxy-4'-morpholinomethyl benzophenone
Introduction
2-Carboethoxy-4'-morpholinomethyl benzophenone is a multifunctional aromatic ketone of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates three key functional groups: a reducible ketone, a potentially labile carboethoxy (ethyl ester) group, and a basic morpholinomethyl substituent. The successful transformation of this molecule, whether through reduction of the ketone or nucleophilic addition, is critically dependent on the judicious selection of the reaction solvent. The solvent not only influences reactant solubility and reaction kinetics but also plays a pivotal role in modulating the chemoselectivity between the ketone and ester functionalities and managing the reactivity of the basic morpholine nitrogen.
This comprehensive guide provides detailed application notes and protocols for common reactions involving this compound, with a primary focus on solvent selection. The principles and experimental details outlined herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of this substrate and achieve desired synthetic outcomes with high efficiency and selectivity.
Physicochemical Properties and their Implications for Solvent Selection
Before delving into specific reaction protocols, it is essential to understand the key physicochemical properties of this compound that dictate solvent choice.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Solvent Selection |
| Molecular Formula | C₂₁H₂₃NO₄[1][2] | Indicates a relatively large, nonpolar backbone with polar functional groups. |
| Molecular Weight | 353.41 g/mol [1][2] | A moderate molecular weight, suggesting solubility in a range of organic solvents. |
| Predicted pKa | 6.09[3] | The morpholine nitrogen is basic and will be protonated in acidic media. This necessitates careful solvent choice to avoid unwanted acid-base reactions or catalyst poisoning. |
| Boiling Point | 478.5 ± 40.0 °C (Predicted)[2][3] | High boiling point suggests low volatility. |
| Density | 1.180 ± 0.06 g/cm³ (Predicted)[2][3] | Denser than many common organic solvents. |
| Solubility | No explicit data found. Inferred to be soluble in polar aprotic solvents (e.g., THF, DCM, Ethyl Acetate) and alcohols (e.g., Methanol, Ethanol) based on the structure of benzophenone and its derivatives.[4] | Experimental determination of solubility in candidate solvents is highly recommended before proceeding with any reaction. |
The presence of the basic morpholine moiety (predicted pKa ≈ 6.09) is a paramount consideration.[3] This functionality can be protonated under acidic conditions, altering the solubility and reactivity of the molecule. Furthermore, the lone pair on the nitrogen can act as a ligand, potentially coordinating to and deactivating metal catalysts. Therefore, the choice of solvent and reaction conditions must be made to either leverage or mitigate the effects of this basic center.
I. Chemoselective Reduction of the Ketone
A primary transformation for this substrate is the selective reduction of the benzophenone ketone to the corresponding benzhydrol, while preserving the carboethoxy group. The two most common methods for this are sodium borohydride reduction and catalytic hydrogenation.
A. Sodium Borohydride Reduction: A Mild and Selective Approach
Sodium borohydride (NaBH₄) is a mild reducing agent that is highly chemoselective for aldehydes and ketones in the presence of esters.[5] This makes it the reagent of choice for the target transformation.
Causality of Solvent Selection:
The choice of solvent in NaBH₄ reductions is critical for several reasons:
-
Reagent Solubility and Stability: NaBH₄ is soluble in protic solvents like methanol (MeOH) and ethanol (EtOH), which also serve to activate the carbonyl group through hydrogen bonding.[6]
-
Reaction Rate: The reduction is generally faster in more polar protic solvents. Methanol typically affords faster rates than ethanol or isopropanol.[6]
-
Work-up: The use of a protic solvent facilitates the quenching of excess reagent and the work-up procedure.
Recommended Solvents: Methanol, Ethanol, Isopropanol.
Protocol 1: Sodium Borohydride Reduction in Methanol
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate) with stirring at room temperature.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.
-
Reagent Addition: Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the cooled solution. The excess of NaBH₄ ensures complete conversion of the ketone. Monitor for any vigorous gas evolution.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add 1 M aqueous HCl to quench the excess NaBH₄ and neutralize the solution (pH ~7). Be cautious as hydrogen gas will be evolved.
-
Extraction: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, (2-carboethoxyphenyl)(4-(morpholinomethyl)phenyl)methanol.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Self-Validation: The success of the protocol can be validated by ¹H NMR spectroscopy, observing the disappearance of the ketone carbonyl in the ¹³C NMR spectrum and the appearance of a new C-H and O-H signal corresponding to the secondary alcohol in the ¹H NMR spectrum. The ester signals should remain unchanged.
Caption: Workflow for the chemoselective reduction of this compound.
B. Catalytic Hydrogenation: A Green Alternative
Catalytic hydrogenation offers a greener alternative to hydride reagents, with dihydrogen (H₂) as the reductant and typically water as the only byproduct. However, catalyst selection and the potential for catalyst poisoning by the morpholine nitrogen are key considerations.
Causality of Solvent Selection:
-
Substrate and Reagent Solubility: The solvent must dissolve the substrate and allow for good contact with the heterogeneous or homogeneous catalyst and hydrogen gas.
-
Catalyst Activity: The solvent can influence the activity of the catalyst. Polar solvents are generally preferred.
-
Chemoselectivity: While many catalysts will reduce ketones, some may also reduce the ester group under more forcing conditions. The solvent can play a role in modulating this selectivity.
-
Catalyst Poisoning: The basic morpholine nitrogen can coordinate to the metal center of the catalyst, leading to deactivation. Protic solvents like ethanol can protonate the amine, potentially mitigating this effect. The addition of a small amount of a non-nucleophilic acid (e.g., acetic acid) can also be beneficial in this regard, but care must be taken to avoid ester hydrolysis.
Recommended Solvents: Ethanol, Methanol, Ethyl Acetate, Tetrahydrofuran (THF).
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Vessel Preparation: To a hydrogenation vessel, add this compound (1.0 eq) and 5-10 mol% of 10% Pd/C.
-
Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate (20-30 mL per gram of substrate).
-
Inerting: Seal the vessel and purge with nitrogen or argon to remove oxygen.
-
Hydrogenation: Introduce hydrogen gas (from a balloon or at a set pressure, e.g., 1-5 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases or TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify by column chromatography if necessary.
Self-Validation: Successful hydrogenation will be confirmed by the disappearance of the ketone in the NMR spectra, while the aromatic rings and the ester group remain intact.
Table 2: Comparison of Reduction Methods
| Feature | Sodium Borohydride Reduction | Catalytic Hydrogenation |
| Chemoselectivity | Excellent for ketone over ester. | Can be high, but over-reduction of the ester is possible under harsh conditions. |
| Functional Group Tolerance | Generally good, but can reduce other sensitive groups. | Tolerant of many functional groups, but susceptible to catalyst poisoning by amines and sulfur compounds. |
| Solvent Choice | Typically polar protic (MeOH, EtOH). | Wide range of polar solvents (EtOH, EtOAc, THF). |
| Reaction Conditions | Mild (0 °C to RT). | Variable (RT to elevated temperatures and pressures). |
| Safety | Generation of flammable H₂ gas during quenching. | Requires handling of flammable H₂ gas and pyrophoric catalysts. |
| Work-up | Aqueous work-up and extraction. | Filtration to remove catalyst. |
II. Nucleophilic Addition to the Ketone Carbonyl
The electrophilic carbonyl carbon of the benzophenone moiety is susceptible to attack by nucleophiles, such as Grignard reagents, to form tertiary alcohols.
Grignard Reaction: Formation of a Tertiary Alcohol
The reaction of this compound with a Grignard reagent (R-MgX) presents a significant challenge due to the presence of the electrophilic ester group, which also reacts with Grignard reagents.[7][8]
Causality of Solvent Selection:
-
Grignard Reagent Stability: Grignard reagents are highly reactive and moisture-sensitive. They are typically prepared and used in anhydrous ethereal solvents like diethyl ether or THF, which stabilize the reagent through coordination.[9]
-
Substrate Solubility: The chosen solvent must adequately dissolve the benzophenone substrate.
-
Reaction Temperature: Ethereal solvents have low boiling points, which helps in controlling the exothermic Grignard reaction at reflux.
Challenges and Considerations:
-
Lack of Chemoselectivity: Grignard reagents will react with both the ketone and the ester. The ketone is generally more reactive than the ester towards nucleophilic attack. However, the initial adduct from the ester can eliminate an alkoxide to form a ketone, which then reacts with a second equivalent of the Grignard reagent.[7] Therefore, at least two equivalents of the Grignard reagent will be consumed by the ester group.
-
Protecting Groups: To achieve selective addition to the ketone, the ester group would likely need to be protected or the reaction carried out under carefully controlled conditions (e.g., low temperature) with a limited amount of Grignard reagent, which would likely result in a mixture of products.
-
Basicity of the Substrate: The morpholine nitrogen is a basic site and could potentially react with the Grignard reagent, although this is less likely than reaction at the carbonyl centers.
Protocol 3: Grignard Addition (Illustrative, with expected challenges)
-
Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Preparation: Prepare the Grignard reagent (e.g., Phenylmagnesium bromide, 3.0-4.0 eq) in anhydrous diethyl ether or THF in a separate flask under a nitrogen atmosphere.
-
Substrate Solution: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Addition: Cool the substrate solution to -78 °C (dry ice/acetone bath). Slowly add the Grignard reagent via the dropping funnel. The low temperature may help to favor reaction at the more reactive ketone carbonyl.
-
Reaction: Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.
-
Monitoring: Monitor the reaction by TLC. Expect a complex mixture of products.
-
Quenching: Cool the reaction to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purification of the desired tertiary alcohol from the byproducts will likely be challenging and require careful column chromatography.
Self-Validation: Characterization of the product mixture by NMR and MS will be necessary to identify the desired product and assess the degree of side reactions.
Caption: Decision logic for solvent selection in the chemoselective reduction of this compound.
Conclusion
The selection of an appropriate solvent is a critical parameter for controlling the outcome of reactions involving this compound. For the chemoselective reduction of the ketone, sodium borohydride in a protic solvent such as methanol is the recommended starting point due to its inherent selectivity and the ease of the procedure. Catalytic hydrogenation presents a viable, albeit more complex, alternative where solvent choice can be used to mitigate potential catalyst poisoning by the basic morpholine moiety. Nucleophilic additions, such as the Grignard reaction, are complicated by the presence of the ester group, and successful execution would likely require a protecting group strategy or extensive optimization of reaction conditions. Researchers are strongly encouraged to perform small-scale test reactions and utilize analytical techniques like TLC and NMR to optimize solvent systems and reaction conditions for their specific synthetic goals.
References
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Reduction of Benzophenone - YouTube. Available at: [Link]
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BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf. Available at: [Link]
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Solvent effects - Wikipedia. Available at: [Link]
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UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents - Semantic Scholar. Available at: [Link]
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Chemoselective Reduction - YouTube. Available at: [Link]
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The Effect of Solvent on the Electronic Transitions of Benzophenone and Its o- and p-Hydroxy Derivatives | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE - Zenodo. Available at: [Link]
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(PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Available at: [Link]
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XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol. Available at: [Link]
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Benzophenone-4 Solubility : r/DIYBeauty - Reddit. Available at: [Link]
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Grignard Reaction - Web Pages. Available at: [Link]
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Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions | Journal of the American Chemical Society. Available at: [Link]
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Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]
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Grignard Reaction - Web Pages. Available at: [Link]
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Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC - NIH. Available at: [Link]
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How can a ketone be enantioselectively reduced, in the presence of an ester?. Available at: [Link]
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Addition of a Grignard to a Ketone - Utah Tech University. Available at: [Link]
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Baker's Yeast-Mediated Reductions of alpha-Keto Esters and an alpha-Keto-beta-Lactam. Two Routes to the Paclitaxel Side Chain - PubMed. Available at: [Link]
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7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Available at: [Link]
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Help with Grignard reaction experimental observations : r/chemhelp - Reddit. Available at: [Link]
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Proposed reaction pathways for the reduction of benzophenone - ResearchGate. Available at: [Link]
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Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development-Science-Chemical Encyclopedia-lookchem. Available at: [Link]
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Catalytic transfer hydrogenation of benzophenone and actophenone derivatives by catalyst 1. - ResearchGate. Available at: [Link]
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Synthesis and bioactivity investigation of benzophenone and its derivatives. Available at: [Link]
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Catalytic hydrogenation of benzophenone to benzhydrol. Diphenylmethane... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Iron-catalyzed hydrobenzylation: stereoselective synthesis of (–)-eugenial C - PMC - NIH. Available at: [Link]
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Synthesis and antitumor activity of benzophenone compound - PubMed. Available at: [Link]
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Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed. Available at: [Link]
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Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors - MDPI. Available at: [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 2-Carboethoxy-4'-morpholinomethyl benzophenone
Abstract
This document provides a comprehensive technical guide for the scale-up synthesis of 2-Carboethoxy-4'-morpholinomethyl benzophenone, a key intermediate in pharmaceutical development. The synthetic strategy is centered around a robust Friedel-Crafts acylation, designed for efficiency, scalability, and control. This guide offers detailed, step-by-step protocols, mechanistic insights, and critical considerations for process optimization and safety. The methodologies are presented to ensure reproducibility and high purity of the final product, meeting the stringent requirements of drug development professionals.
Introduction: Significance and Synthetic Strategy
Benzophenone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1] The target molecule, this compound, incorporates three key pharmacophoric elements: a benzophenone core, an ester group, and a morpholine moiety. The morpholine group, in particular, is often introduced to enhance aqueous solubility and modulate pharmacokinetic properties of drug candidates.[2][3]
The synthesis of unsymmetrically substituted benzophenones on a large scale presents challenges in regioselectivity. Direct functionalization of a pre-formed benzophenone core often leads to isomeric mixtures that are difficult to separate. Therefore, a convergent strategy employing a Friedel-Crafts acylation between two specifically functionalized precursors is the most logical and controllable approach.
Our recommended synthetic route involves the acylation of N-benzylmorpholine with ethyl 2-(chlorocarbonyl)benzoate. The morpholinomethyl group on N-benzylmorpholine is an activating, ortho-para director, ensuring the acylation occurs at the desired para position with high selectivity. This method avoids the formation of undesired isomers and provides a clear pathway to the target compound.
Overall Synthetic Workflow
The synthesis is designed as a three-stage process, optimized for scale-up:
-
Preparation of Ethyl 2-(chlorocarbonyl)benzoate (Acylating Agent)
-
Preparation of 4-Benzylmorpholine (Substrate)
-
Convergent Friedel-Crafts Acylation and Product Isolation
Expertise & Experience: Causality Behind Experimental Choices
The selection of the Friedel-Crafts acylation as the core reaction is deliberate. While other methods for forming diaryl ketones exist, the Friedel-Crafts reaction is well-documented for its industrial applicability and scalability.[4][5] The primary challenge in any Friedel-Crafts acylation is controlling the regioselectivity, especially with substituted aromatic rings.
Our chosen strategy—acylating N-benzylmorpholine with an activated phthalic acid monoester—directly addresses this. The substrate, N-benzylmorpholine, contains a benzyl group which is activating and directs electrophilic substitution to the ortho and para positions. Steric hindrance from the morpholinomethyl group makes the para position the overwhelmingly favored site for acylation. This inherent substrate control is a key principle for designing a scalable synthesis, as it minimizes the formation of impurities and simplifies downstream purification.
The choice of ethyl 2-(chlorocarbonyl)benzoate as the acylating agent is also critical. The ester group is relatively stable under the reaction conditions, and its presence is required in the final molecule. Preparing the acyl chloride in situ or just before use from the corresponding carboxylic acid is standard practice to ensure high reactivity. Thionyl chloride is selected as the chlorinating agent due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which are easily removed.
For the Friedel-Crafts reaction itself, anhydrous aluminum chloride (AlCl₃) is the classic and most cost-effective Lewis acid catalyst.[6] A stoichiometric amount is necessary, as AlCl₃ complexes with both the acyl chloride and the resulting ketone product.[5] Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants and the intermediate acylium ion complex.
Experimental Protocols: A Self-Validating System
Each protocol is designed with in-process controls (IPCs) to monitor reaction progress and ensure the quality of intermediates before proceeding to the next step.
Protocol 1: Synthesis of Ethyl 2-(chlorocarbonyl)benzoate
This two-step protocol converts phthalic anhydride into the required acylating agent.
Part A: Synthesis of 2-Carboxyethyl Benzoate (Phthalic Acid Monoethyl Ester)
-
Reactor Setup: Charge a 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with phthalic anhydride (1.0 kg, 6.75 mol).
-
Reagent Addition: Add absolute ethanol (2.5 L).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction by TLC (Thin Layer Chromatography) or HPLC (High-Performance Liquid Chromatography) until the phthalic anhydride is consumed.
-
Isolation: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately half under reduced pressure.
-
Crystallization: Add cold deionized water (2.0 L) to the concentrated mixture to precipitate the product. Stir for 30 minutes.
-
Filtration and Drying: Filter the white solid, wash with cold water (2 x 500 mL), and dry under vacuum at 50-60 °C to a constant weight.
-
Expected Yield: 1.15-1.25 kg (88-95%)
-
Quality Control: Confirm identity and purity (>98%) via ¹H NMR and melting point analysis.
-
Part B: Conversion to Ethyl 2-(chlorocarbonyl)benzoate
SAFETY NOTE: This reaction should be performed in a well-ventilated fume hood as it releases toxic HCl and SO₂ gases.
-
Reactor Setup: Charge a dry 5 L reactor (purged with nitrogen) with 2-carboxyethyl benzoate (1.0 kg, 5.15 mol) and anhydrous dichloromethane (DCM, 2.5 L).
-
Catalyst Addition: Add a catalytic amount of dimethylformamide (DMF, 5 mL).
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, 445 mL, 6.18 mol, 1.2 eq) dropwise via an addition funnel over 1-2 hours, maintaining the temperature below 30 °C.
-
Reaction: Stir the mixture at room temperature for 3-4 hours, or until gas evolution ceases.
-
In-Process Control (IPC): The completion of the reaction can be monitored by the disappearance of the carboxylic acid starting material (e.g., by reacting a small aliquot with a base and observing no effervescence).
-
Solvent Removal: Remove the solvent and excess thionyl chloride by distillation under reduced pressure.
-
Final Product: The resulting crude oil, ethyl 2-(chlorocarbonyl)benzoate, is typically used immediately in the next step without further purification.
-
Expected Yield: Quantitative (approx. 1.09 kg)
-
Protocol 2: Synthesis of 4-Benzylmorpholine
-
Reactor Setup: Charge a 5 L reactor with morpholine (1.5 L, 17.2 mol, 2.5 eq) and isopropanol (2.0 L).
-
Reagent Addition: Slowly add benzyl chloride (800 mL, 6.9 mol, 1.0 eq) dropwise, maintaining the temperature below 40 °C. An exotherm will be observed.
-
Reaction: After the addition is complete, heat the mixture to 60 °C and maintain for 2-3 hours.
-
In-Process Control (IPC): Monitor the consumption of benzyl chloride by GC (Gas Chromatography) or TLC.
-
Quenching and Extraction: Cool the mixture to room temperature and pour it into water (4.0 L). Add sodium hydroxide solution (50% w/w) until the pH is >12.
-
Extraction: Extract the aqueous layer with toluene or methyl t-butyl ether (MTBE) (3 x 1.0 L).
-
Washing: Combine the organic layers and wash with brine (1.0 L).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as an oil.
-
Expected Yield: 1.1-1.2 kg (90-95%)
-
Quality Control: Confirm identity and purity (>98%) via ¹H NMR and GC-MS.
-
Protocol 3: Friedel-Crafts Acylation and Synthesis of Final Product
SAFETY NOTE: Anhydrous aluminum chloride is highly reactive with water. Ensure all glassware is dry and the reaction is performed under an inert (nitrogen) atmosphere.
-
Reactor Setup: Charge a dry 10 L jacketed glass reactor under a nitrogen atmosphere with anhydrous aluminum chloride (AlCl₃, 860 g, 6.45 mol, 1.25 eq).
-
Solvent Addition: Add anhydrous DCM (4.0 L) and cool the slurry to 0-5 °C.
-
Acyl Chloride Addition: Slowly add the crude ethyl 2-(chlorocarbonyl)benzoate (1.09 kg, 5.15 mol, 1.0 eq), dissolved in 1.0 L of anhydrous DCM, to the AlCl₃ slurry over 1 hour, maintaining the temperature at 0-5 °C. Stir for an additional 30 minutes.
-
Substrate Addition: Add 4-benzylmorpholine (912 g, 5.15 mol, 1.0 eq), dissolved in 1.0 L of anhydrous DCM, dropwise over 1-2 hours, keeping the internal temperature below 10 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
In-Process Control (IPC): Monitor the reaction progress by HPLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C and slowly and carefully quench by pouring it onto a mixture of crushed ice (5 kg) and concentrated hydrochloric acid (500 mL). Caution: Highly exothermic and releases HCl gas.
-
Phase Separation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 1.0 L).
-
Washing: Combine the organic layers and wash with 1M NaOH solution, followed by water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel for higher purity.
-
Expected Yield (after purification): 1.3-1.5 kg (70-80%)
-
Final Product QC: Confirm structure and purity (>99%) via ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
-
// Nodes Start [label="Charge AlCl₃ and DCM\nCool to 0-5°C", shape=ellipse]; Add_AC [label="Add Ethyl 2-(chlorocarbonyl)benzoate\nin DCM (0-5°C)"]; Stir_1 [label="Stir for 30 min"]; Add_BM [label="Add 4-Benzylmorpholine\nin DCM (<10°C)"]; React [label="Warm to RT\nStir 12-18h"]; IPC [label="IPC Check (HPLC)", shape=diamond, style=filled, fillcolor="#FBBC05"]; Quench [label="Quench on Ice/HCl", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(Phase Sep, Wash)"]; Isolate [label="Dry and Concentrate"]; Purify [label="Recrystallization or\nChromatography"]; End [label="Final Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Add_AC; Add_AC -> Stir_1; Stir_1 -> Add_BM; Add_BM -> React; React -> IPC; IPC -> Quench [label="Complete"]; IPC -> React [label="Incomplete"]; Quench -> Workup; Workup -> Isolate; Isolate -> Purify; Purify -> End; } ends_dot Caption: Workflow for the Friedel-Crafts acylation and product isolation.
Data Presentation: Scale-Up Parameters
The following table summarizes the key quantitative data for a laboratory scale (1 mole) and a projected pilot scale (10 moles) synthesis.
| Parameter | Lab Scale (1 mole) | Pilot Scale (10 moles) | Justification / Notes |
| Reactants | |||
| 4-Benzylmorpholine | 177.2 g (1.0 eq) | 1.77 kg (1.0 eq) | Limiting reagent in the final step. |
| Ethyl 2-(chlorocarbonyl)benzoate | 212.6 g (1.0 eq) | 2.13 kg (1.0 eq) | Used in slight excess in practice if purity is not high; used immediately after prep. |
| AlCl₃ | 166.7 g (1.25 eq) | 1.67 kg (1.25 eq) | Stoichiometric amount needed to complex with carbonyls.[7] |
| Solvents | |||
| Dichloromethane (DCM) | ~1.5 L | ~15 L | Inert solvent, good for temperature control. |
| Conditions | |||
| Reaction Temperature | 0 °C to RT | 0 °C to RT | Initial cooling is critical to control exotherm and prevent side reactions. |
| Reaction Time | 12-18 h | 12-18 h | Monitor by HPLC; may vary slightly with scale. |
| Yield & Purity | |||
| Expected Yield | 260-290 g (70-80%) | 2.6-2.9 kg (70-80%) | Yield after purification. |
| Purity (HPLC) | >99% | >99% | Purity is critical for pharmaceutical intermediates. |
Trustworthiness: A Self-Validating System
The robustness of this synthetic route lies in its validation checkpoints. The use of IPCs at the end of each major stage ensures that only high-quality material is carried forward, which is a fundamental principle of scalable chemical manufacturing.
-
Intermediate Validation: The purity of the acyl chloride and the benzylmorpholine intermediates must be confirmed before their use in the final, cost-intensive Friedel-Crafts step. Failure to do so can introduce impurities that are difficult to remove from the final product.
-
Reaction Monitoring: HPLC is the gold standard for monitoring the Friedel-Crafts reaction. A clean conversion, with minimal side-product formation, validates the chosen reaction conditions and substrate control.
-
Final Product Characterization: Full analytical characterization (NMR, MS, HPLC) of the final product is non-negotiable. This not only confirms the identity and purity but also provides a reference standard for future batches, ensuring consistency in production.
By adhering to these validation steps, researchers can ensure the reliability and reproducibility of the synthesis, building trust in the process from lab bench to pilot plant.
References
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MDPI. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Available from: [Link]
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MDPI. Synthesis and bioactivity investigation of benzophenone and its derivatives. Available from: [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
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The Royal Society of Chemistry. Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation Contents. Available from: [Link]
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SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Available from: [Link]
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PMC - NIH. Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Available from: [Link]
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Application Notes & Protocols: Handling and Storage of 2-Carboethoxy-4'-morpholinomethyl benzophenone
Abstract
This document provides detailed protocols and technical guidance for the safe handling and optimal storage of 2-Carboethoxy-4'-morpholinomethyl benzophenone (CAS: 898769-80-7). The recommendations herein are synthesized from an analysis of the compound's constituent functional groups—a benzophenone core, a tertiary amine (morpholine), and an ethyl ester—and are grounded in established laboratory safety principles. These protocols are designed for researchers, scientists, and drug development professionals to ensure compound integrity, maximize experimental reproducibility, and maintain a safe laboratory environment.
Compound Profile and Hazard Assessment
This compound is a complex organic molecule with a molecular weight of 353.418 g/mol and a chemical formula of C₂₁H₂₃NO₄.[1] Its structure incorporates several functional groups that dictate its chemical behavior and inform the necessary handling and storage precautions.
| Property | Value/Information | Source(s) |
| CAS Number | 898769-80-7 | [1] |
| Molecular Formula | C₂₁H₂₃NO₄ | [1] |
| Molecular Weight | 353.418 | [1] |
| Functional Groups | Ketone, Ester, Tertiary Amine, Ether | [1] |
| Physical Form | Solid (assumed, based on analogs) | N/A |
| Purity | ≥97.0% | [1] |
1.1. Functional Group Analysis and Associated Hazards
-
Benzophenone Core: The benzophenone moiety is known for its photochemical activity. Compounds in this class are often light-sensitive and can act as photosensitizers.[2] While generally stable, benzophenone itself is a combustible solid and may form explosive dust mixtures in the air.[3][4] Chronic exposure to some benzophenone derivatives has been linked to organ toxicity.[4][5]
-
Morpholine Moiety (Tertiary Amine): The morpholine group imparts basicity to the molecule. Morpholine and its derivatives can be harmful if inhaled or absorbed through the skin, with some causing skin and eye irritation or burns.[6][7] As a tertiary amine, it is generally stable but should be stored away from strong oxidizing agents.[8]
-
Carboethoxy (Ethyl Ester) Group: The ethyl ester group may be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable at neutral pH. Esters are typically considered combustible and should be kept away from strong oxidizing agents and sources of ignition.[9][10]
-
Hygroscopicity Potential: The presence of polar functional groups (ketone, ester, ether oxygen, and morpholine nitrogen) suggests a potential for hygroscopicity, or the tendency to absorb moisture from the air.[11][12] Water absorption can compromise sample purity and integrity.
1.2. 종합 위험 평가
Based on the analysis of its functional groups, this compound should be treated as a compound that is:
-
Potentially light-sensitive .
-
A combustible solid that may form dust-air explosive mixtures.
-
Potentially harmful if swallowed, inhaled, or absorbed through the skin.[6]
-
Potentially hygroscopic .[11]
-
Incompatible with strong oxidizing agents , strong acids, and strong bases.[9][13]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure.[14][15]
-
Eye/Face Protection: Chemical safety goggles or safety glasses with side shields are required.[3][13] A face shield should be used if there is a significant risk of splashing or dust generation.[16]
-
Skin Protection: A flame-resistant lab coat and nitrile gloves are essential.[14][17] Always check glove compatibility and breakthrough times. Contaminated gloves should be removed and disposed of properly, followed by hand washing.
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust and vapor inhalation.[4][13] If a fume hood is not available or if significant dusting is anticipated, a NIOSH/MSHA-approved dust respirator is necessary.[3]
Handling Protocols
3.1. Receiving and Initial Inspection
The integrity of the compound upon arrival is critical for experimental success.
Caption: Decision tree for determining appropriate storage conditions.
4.1. Recommended Storage Conditions
-
Temperature: Store in a cool, dry, well-ventilated area. [8][13]Refrigeration may be considered for long-term storage to slow potential degradation, but the container must be properly sealed and equilibrated to room temperature before opening to prevent moisture condensation. [18]* Light: Protect from direct sunlight and strong artificial light. [2][19]Store in an amber glass vial or wrap a clear container with aluminum foil or other opaque material. [19][18]* Atmosphere: Due to its potential hygroscopicity, the compound should be stored in a tightly sealed container to minimize exposure to air and moisture. [11][12]For long-term storage or for high-purity reference standards, storage in a desiccator or under an inert atmosphere (argon or nitrogen) is recommended. [20]* Container: Use the original manufacturer's container whenever possible. Ensure the cap provides a tight seal. Glass containers are preferable. Avoid storing in containers with ground glass stoppers or metal-lined caps if the compound is sensitive. [21]
4.2. Chemical Incompatibility
Segregate this compound from the following classes of chemicals: [22]* Strong oxidizing agents
-
Strong acids
-
Strong bases
-
Sources of ignition [13]
Spill and Decontamination Procedures
Accidental release must be managed promptly and safely. [23] Procedure:
-
Evacuate and Ventilate: Alert personnel in the immediate area. Ensure the area is well-ventilated, and if the spill is large, evacuate non-essential personnel. [24]2. Control Ignition Sources: If the material is spilled, immediately eliminate all nearby sources of ignition (e.g., open flames, hot plates, electrical equipment). [3]3. Contain Spill: Wearing appropriate PPE, contain the spill. For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for disposal, avoiding dust generation. [3][24]Use non-sparking tools. [9]4. Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Waste Disposal: All contaminated materials (absorbent pads, gloves, etc.) and the spilled chemical must be disposed of as hazardous waste in accordance with local, state, and federal regulations. [4][25]
References
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- Sigma-Aldrich. 2-carboethoxy-3'-morpholinomethyl benzophenone | 898765-20-3.
- Fisher Scientific.
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- The Good Scents Company. benzophenone-8 2-2'-dihydroxy-4-methoxybenzophenone.
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Catalytic Applications of Morpholine-Substituted Benzophenones: A Guide for Researchers
Introduction: The Synergy of Morpholine and Benzophenone in Catalysis
In the landscape of modern synthetic chemistry, the development of novel catalytic systems with tunable electronic and steric properties is paramount. Morpholine-substituted benzophenones represent a compelling class of molecules poised for significant catalytic applications. This guide provides an in-depth exploration of their potential, drawing upon the distinct chemical functionalities of their constituent moieties.
The morpholine ring, a saturated heterocycle, is a well-established pharmacophore and a versatile component in organocatalysis.[1][2] Its secondary amine can participate in enamine and iminium ion catalysis, while the oxygen atom can influence the catalyst's solubility and hydrogen-bonding capabilities. Conversely, the benzophenone scaffold is a cornerstone of photochemistry. Upon excitation with UV or visible light, it efficiently undergoes intersystem crossing to a triplet state, a highly reactive diradical species capable of acting as a potent photosensitizer and a hydrogen atom transfer (HAT) agent.[3][4][5][6][7]
The strategic fusion of these two motifs in a single molecule creates a bifunctional catalyst with intriguing possibilities. The morpholine substituent can act as an electron-donating group, creating a "push-pull" electronic structure within the benzophenone. This modification can red-shift the absorption wavelength, allowing for catalysis under milder, visible light conditions, thereby minimizing substrate degradation. This guide will detail two primary catalytic applications for this class of compounds: Asymmetric Organocatalysis and Photoredox-Mediated Hydrogen Atom Transfer.
Application I: Asymmetric Organocatalysis
The secondary amine of the morpholine moiety provides a nucleophilic center capable of forming transient enamines or iminium ions with carbonyl compounds. This mode of activation is central to many organocatalytic transformations. While pyrrolidine-based catalysts have been more extensively studied, morpholine derivatives offer a unique steric and electronic environment that can lead to distinct reactivity and selectivity.[1][2]
Scientific Rationale
The catalytic cycle for the Michael addition of an aldehyde to a nitroolefin, a classic benchmark reaction, illustrates the role of the morpholine catalyst. The morpholine nitrogen attacks the aldehyde to form a nucleophilic enamine intermediate. This enamine then adds to the electron-deficient nitroolefin in a stereocontrolled fashion. Subsequent hydrolysis regenerates the catalyst and yields the chiral product. The benzophenone moiety, while not directly involved in this catalytic cycle, can influence the catalyst's performance through its steric bulk and electronic effects on the morpholine nitrogen.
Figure 1: Organocatalytic cycle for the Michael addition.
Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
This protocol describes a general procedure for the enantioselective 1,4-addition of an aldehyde to a nitroolefin using a chiral morpholine-substituted benzophenone catalyst.
Materials:
-
Chiral morpholine-substituted benzophenone catalyst (e.g., (S)-4-(1-phenyl-1-(4-benzoylphenyl))morpholine)
-
Propanal
-
β-Nitrostyrene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral morpholine-substituted benzophenone catalyst (0.02 mmol, 10 mol%).
-
Reaction Setup: Add the solvent (2.0 mL) to the flask and stir until the catalyst is fully dissolved.
-
Substrate Addition: Add β-nitrostyrene (0.2 mmol, 1.0 equiv) to the solution.
-
Initiation: Add propanal (0.4 mmol, 2.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired chiral Michael adduct.
| Parameter | Condition | Rationale |
| Catalyst Loading | 5-20 mol% | Balances reaction rate with cost-effectiveness. Higher loading may be needed for less reactive substrates. |
| Solvent | Toluene, CHCl₃, Isopropanol[1][2] | Solvent polarity can influence the stability of intermediates and the overall stereoselectivity. |
| Temperature | Room Temperature | Mild conditions are generally sufficient. Lower temperatures may improve enantioselectivity. |
| Aldehyde Stoichiometry | 1.5-3.0 equivalents | An excess of the aldehyde pushes the equilibrium towards enamine formation. |
Table 1: Key Parameters for Asymmetric Michael Addition.
Application II: Photoredox Catalysis and Hydrogen Atom Transfer (HAT)
The benzophenone moiety is an exemplary triplet photosensitizer. Upon irradiation, it can engage in catalysis through two primary pathways: energy transfer (EnT) and single electron transfer (SET)/hydrogen atom transfer (HAT). The morpholine substituent, acting as an intramolecular electron-donating group, can facilitate these processes and enable the use of lower-energy visible light.
Scientific Rationale
In a photoredox-mediated HAT reaction, the morpholine-substituted benzophenone catalyst is first excited to its triplet state by visible light. This excited state is a powerful oxidant and can abstract a hydrogen atom from a suitable donor (e.g., an alkane C-H bond or a thiol). This generates a carbon-centered radical, which can then undergo a variety of synthetic transformations, such as addition to an alkene. The catalyst is regenerated in a subsequent step, completing the catalytic cycle.
Figure 2: Generalized workflow for a photoredox HAT reaction.
Protocol: C-H Alkylation of Unactivated Alkanes
This protocol outlines a general procedure for the alkylation of a C(sp³)-H bond in an unactivated alkane with an electron-deficient alkene, using a morpholine-substituted benzophenone as a photoredox HAT catalyst.
Materials:
-
Morpholine-substituted benzophenone catalyst (e.g., 4-(4-benzoylphenyl)morpholine)
-
Unactivated alkane (e.g., Cyclohexane, serving as both substrate and solvent)
-
Electron-deficient alkene (e.g., Acrylonitrile)
-
Light source (e.g., Blue LED lamp, 450 nm)
-
Schlenk tube or photoreactor vial
-
Anhydrous solvents (if necessary)
Procedure:
-
Reaction Setup: In a photoreactor vial equipped with a magnetic stir bar, add the morpholine-substituted benzophenone catalyst (0.01 mmol, 5 mol%).
-
Substrate Addition: Add the electron-deficient alkene (0.2 mmol, 1.0 equiv).
-
Solvent/Substrate: Add the unactivated alkane (e.g., cyclohexane, 2.0 mL).
-
Degassing: Seal the vial and degas the solution by sparging with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen, which can quench the excited state of the catalyst.
-
Irradiation: Place the vial in a photoreactor equipped with a cooling fan and irradiate with a blue LED lamp (e.g., 24 W, 450 nm) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS or NMR analysis of aliquots.
-
Workup: Upon completion, remove the solvent (excess alkane) under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the alkylated product.
| Parameter | Condition | Rationale |
| Catalyst | 4-(4-benzoylphenyl)morpholine | The morpholine acts as a "push" group, potentially allowing for excitation with visible light. |
| Light Source | Blue LED (450 nm) | Matches the potential absorption spectrum of the "push-pull" benzophenone, providing a milder alternative to UV irradiation. |
| Degassing | Essential | Oxygen is a known quencher of triplet excited states and can inhibit the reaction. |
| Substrate Concentration | Alkane often used as solvent | High concentration of the alkane C-H donor favors the HAT process. |
Table 2: Key Parameters for Photoredox C-H Alkylation.
Conclusion and Future Outlook
Morpholine-substituted benzophenones are a promising, yet underexplored, class of catalysts. The modularity of their synthesis allows for fine-tuning of both the organocatalytic and photochemical properties. Future research could focus on the development of chiral, non-racemic versions to achieve enantioselectivity in photoredox reactions, a significant challenge in the field. Furthermore, immobilizing these catalysts on solid supports could facilitate their recovery and reuse, enhancing their practical utility. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich catalytic potential of these bifunctional molecules.
References
-
Prentice, C., Martin, A. E., Morrison, J., Smith, A. D., & Zysman-Colman, E. (2023). Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate. Organic & Biomolecular Chemistry, 21(16), 3307–3310. [Link]
-
Prentice, C., Martin, A., Morrison, J., Smith, A. D., & Zysman-Colman, E. (2023). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane-1,4-dicarboxylate. ChemRxiv. [Link]
-
Prentice, C., Martin, A. E., Morrison, J., Smith, A. D., & Zysman-Colman, E. (2023). Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate. Organic & Biomolecular Chemistry, 21(16), 3307–3310. [Link]
-
Prentice, C., Martin, A. E., Morrison, J., Smith, A. D., & Zysman-Colman, E. (2023). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane-1,4-dicarboxylate. ResearchGate. [Link]
-
Franz, A. K., & Daniele, J. R. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PMC. [Link]
-
Guegain, E., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
-
Oliva, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. [Link]
-
Oliva, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. PMC. [Link]
-
Knowles, R. R., & Alexanian, E. J. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. ACS Catalysis. [Link]
-
Wan, P., & Budac, D. (2005). Formal Intramolecular Photoredox Chemistry of Meta-Substituted Benzophenones. Organic Letters. [Link]
-
Li, Y., et al. (2021). Photocatalytic α-aminoalkyl radical addition of amines mediated by benzophenone under visible light. Green Chemistry. [Link]
-
Sharma, U., & Kumar, N. (2020). Recent developments in photoredox-catalyzed remote ortho and para C–H bond functionalizations. Beilstein Journal of Organic Chemistry. [Link]
-
Squillaci, M. A., et al. (2023). Self-assembly of benzophenone-diphenylalanine conjugate into a nanostructured photocatalyst. Chemical Science. [Link]
-
Study on Synthesis, Application and Mechanism of Benzophenone/Amine Initiator. (n.d.). OSTI.GOV. [Link]
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Troubleshooting & Optimization
Technical Support Center: Storage and Handling of 2-Carboethoxy-4'-morpholinomethyl benzophenone
Welcome to the technical support guide for 2-Carboethoxy-4'-morpholinomethyl benzophenone. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of this compound to prevent degradation. Our recommendations are based on established principles of organic chemistry and pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for this compound?
A1: Based on the molecule's functional groups, we recommend the following storage conditions to minimize degradation:
| Storage Condition | Temperature | Atmosphere | Light Condition | Humidity |
| Long-Term (>6 months) | -20°C | Inert (Argon or Nitrogen) | Amber Vial / Dark | Desiccated |
| Short-Term (<6 months) | 2-8°C | Inert (Argon or Nitrogen) | Amber Vial / Dark | Desiccated |
| Working Solution | 2-8°C | Tightly Sealed | Amber Vial / Dark | N/A |
Causality : The benzophenone core is susceptible to photodegradation, the ester group is prone to hydrolysis, and the morpholinomethyl group can undergo oxidation.[1][2] Low temperatures slow down all chemical reactions. An inert atmosphere prevents oxidation, protection from light prevents photochemical reactions, and a desiccated environment prevents hydrolysis.[3]
Q2: I've observed a new, more polar spot on the TLC plate of my sample after a few weeks in the lab. What could it be?
A2: A more polar impurity strongly suggests hydrolysis of the ethyl ester (carboethoxy) group to the corresponding carboxylic acid (2-Carboxy-4'-morpholinomethyl benzophenone). Esters are known to be susceptible to hydrolysis, which can be catalyzed by trace amounts of acid or base, or even by water alone over time, especially if not stored under desiccated conditions.[1][3]
Q3: My compound has developed a slight yellow tint. Is this a cause for concern?
A3: A color change often indicates degradation. For a compound with a benzophenone core, a yellow tint could arise from photolytic side reactions or oxidation.[4][5] Benzophenones can undergo complex photochemical reactions, and the tertiary amine of the morpholine group is susceptible to oxidation, which can form colored byproducts.[1] We recommend re-analyzing the purity of the sample by HPLC or LC-MS to quantify the extent of degradation before further use.
Q4: Can I store solutions of this compound in methanol or water for an extended period?
A4: We strongly advise against long-term storage in protic solvents like methanol or water. Water can lead to hydrolysis of the ester group.[1] While seemingly stable, alcohols can, under certain conditions (e.g., presence of catalytic impurities), lead to transesterification. For long-term storage, it is best to store the compound as a dry solid or as a frozen solution in an anhydrous aprotic solvent like DMSO or DMF.
Troubleshooting Guide: Common Degradation Issues
This section addresses specific experimental issues and provides logical steps to identify and resolve them.
Issue 1: Loss of Purity or Appearance of Unexpected Peaks in LC-MS
-
Symptom: Your freshly prepared sample shows high purity, but after a period of storage, you observe a decrease in the main peak area and the emergence of new peaks.
-
Potential Causes & Identification:
-
Hydrolysis: An increase in a peak with a mass corresponding to the loss of the ethyl group (-28 Da) and addition of a hydrogen (+1 Da), for a net change of -27 Da, is indicative of hydrolysis to the carboxylic acid. This process is accelerated by moisture and non-neutral pH.[1][3]
-
Oxidation: The appearance of a peak with a mass increase of +16 Da could indicate the formation of an N-oxide at the morpholine nitrogen. Tertiary amines are known to be susceptible to oxidation.[1]
-
Photodegradation: Benzophenones can undergo photoreduction in the presence of a hydrogen donor, or other complex rearrangements upon exposure to UV or even ambient light.[5][6][7] The degradation products can be diverse and may not follow a simple mass change.
-
-
Troubleshooting & Resolution:
-
Confirm Storage Conditions: Verify that the compound was stored at the recommended temperature, protected from light, and under a dry, inert atmosphere.
-
Analytical Confirmation: Use co-injection with a standard or high-resolution mass spectrometry to confirm the identity of the degradants.
-
Purification: If degradation is minor, the material may be repurified by flash chromatography or preparative HPLC.
-
Prevention: Strictly adhere to the recommended storage protocols. When weighing, handle the compound swiftly in a low-humidity environment to minimize moisture absorption.
-
Issue 2: Inconsistent Results in Biological or Chemical Assays
-
Symptom: You observe a decrease in the compound's activity or increased variability in your experimental results over time.
-
Potential Cause: The observed biological or chemical activity is likely due to the parent compound. The formation of degradants reduces the effective concentration of the active molecule, leading to diminished or inconsistent effects. For instance, the hydrolyzed carboxylic acid may have different solubility, cell permeability, or binding affinity compared to the parent ester.
-
Troubleshooting & Resolution:
-
Purity Check: Always check the purity of your compound stock before starting a new set of experiments, especially if the stock has been stored for some time.
-
Use Freshly Prepared Solutions: Prepare working solutions fresh from a validated solid stock for each experiment. Avoid using old solutions.
-
Predicted Degradation Pathways
Understanding the likely chemical transformations is key to preventing them. The primary vulnerabilities of this compound are hydrolysis, oxidation, and photodegradation.
Caption: Primary degradation pathways for the target compound.
Protocol: Forced Degradation Study
To proactively understand the stability of your specific batch of material, a forced degradation study is recommended.[8] This involves intentionally stressing the compound under various conditions to identify potential degradants and establish stability-indicating analytical methods.
Objective: To identify the degradation products of this compound under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC system with a UV detector and/or Mass Spectrometer (MS)
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic: HPLC-grade water. Expose to direct sunlight or a photostability chamber for 72 hours.
-
Control: HPLC-grade water. Keep in the dark at room temperature.
-
-
Neutralization & Analysis:
-
Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all samples by a validated reverse-phase HPLC method.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak and the appearance of new peaks. Use MS detection to determine the mass of the degradation products and propose their structures. The goal is to achieve 5-20% degradation.[8]
Caption: Workflow for a forced degradation study.
By understanding the inherent vulnerabilities of this compound and implementing these rigorous storage, handling, and analytical practices, researchers can ensure the integrity of their material and the reliability of their experimental outcomes.
References
-
Li, W., et al. (2022). Photodegradation of benzophenones sensitized by nitrite. PubMed. Available at: [Link]
-
Pega, K., et al. (2022). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Semantic Scholar. Available at: [Link]
-
Kotnik, K., et al. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. PubMed. Available at: [Link]
-
Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. Available at: [Link]
-
Asia-Pacific Network for Global Change Research. (n.d.). Effect of benzophenone type UV filters on photodegradation of co-existing sulfamethoxazole in water. APN. Available at: [Link]
-
Wang, W., et al. (2018). Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Photodegradation of benzophenones sensitized by nitrite | Request PDF. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Kinetics and Degradation Mechanism of Benzophenone-3 in Chlorination and UV/Chlorination Reactions | Request PDF. ResearchGate. Available at: [Link]
- Environmental Science: Processes & Impacts. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. RSC Publishing. DOI:10.1039/D5EM00292C.
-
Taylor & Francis. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]
-
Acelyrin. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Acelyrin. Available at: [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
-
IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. IJSDR. Available at: [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE. Ataman Kimya. Available at: [Link]
-
ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. researchgate.net [researchgate.net]
- 3. onyxipca.com [onyxipca.com]
- 4. Photodegradation of benzophenones sensitized by nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apn-gcr.org [apn-gcr.org]
- 8. resolvemass.ca [resolvemass.ca]
identifying side reactions in 2-Carboethoxy-4'-morpholinomethyl benzophenone synthesis
Technical Support Center: Synthesis of 2-Carboethoxy-4'-morpholinomethyl benzophenone
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the complexities of this multi-step synthesis, identify potential side reactions, and optimize your experimental outcomes.
Plausible Synthetic Route Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves a Friedel-Crafts acylation to form the benzophenone core, followed by a nucleophilic substitution to introduce the morpholinomethyl moiety.
Step 1: Friedel-Crafts Acylation
This step involves the reaction of ethyl benzoate with 4-(chloromethyl)benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 2-carboethoxy-4'-(chloromethyl)benzophenone.
Step 2: Nucleophilic Substitution
The intermediate, 2-carboethoxy-4'-(chloromethyl)benzophenone, is then reacted with morpholine to yield the final product, this compound, via a nucleophilic substitution reaction.
Below is a diagram illustrating the overall synthetic pathway.
Caption: Overall synthetic scheme for this compound.
Troubleshooting Guide: Friedel-Crafts Acylation (Step 1)
This section addresses common issues encountered during the Friedel-Crafts acylation of ethyl benzoate.
FAQ 1: Low or No Yield of the Desired Product
Q: My Friedel-Crafts acylation reaction is resulting in a low yield or failing completely. What are the likely causes?
A: Low or no yield in this specific Friedel-Crafts acylation can be attributed to several factors, primarily related to the catalyst, reagents, and reaction conditions.
-
Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture. Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Insufficient Catalyst: The benzophenone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, a stoichiometric amount, or even a slight excess (1.1-1.3 equivalents), of AlCl₃ is often necessary.[1]
-
Deactivated Aromatic Ring: While the carboethoxy group is deactivating, the reaction is still feasible. However, if there are other, more strongly deactivating groups present as impurities in the starting material, the reaction may be inhibited.[2]
Troubleshooting Workflow for Low Yield:
Caption: A stepwise approach to troubleshooting low product yield.
FAQ 2: Formation of Isomeric Byproducts
Q: I am observing isomeric impurities in my product mixture. What are these, and how can I minimize them?
A: The primary isomeric byproduct in this reaction is the meta-acylated product. The carboethoxy group is a meta-director; however, under Friedel-Crafts conditions, some ortho-acylation is expected.
-
Side Reaction: Formation of 3-carboethoxy-4'-(chloromethyl)benzophenone.
-
Causality: The regioselectivity of Friedel-Crafts acylation can be influenced by the reaction temperature and the choice of solvent. Lower temperatures generally favor the formation of the kinetically controlled product, which in this case is the desired ortho-isomer.
-
Mitigation:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the acyl chloride and throughout the reaction.
-
Solvent Choice: Non-polar solvents like dichloromethane or 1,2-dichloroethane are commonly used. Experimenting with different solvents may improve selectivity.
-
Caption: Isomer formation in the Friedel-Crafts acylation step.
FAQ 3: Presence of an Acidic Impurity
Q: My work-up reveals a significant amount of a carboxylic acid. What is its origin?
A: This is likely due to the cleavage of the ethyl ester of your starting material or product by the Lewis acid catalyst.
-
Side Reaction: Hydrolysis of the carboethoxy group to a carboxylic acid.
-
Causality: Aluminum chloride can coordinate to the ester carbonyl, making it susceptible to cleavage, especially during aqueous work-up or if there is residual moisture in the reaction.
-
Mitigation:
-
Strict Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.[1]
-
Controlled Work-up: Perform the aqueous work-up at low temperatures (e.g., by pouring the reaction mixture onto ice) to minimize hydrolysis.
-
Purification: The resulting carboxylic acid can typically be removed by extraction with a basic aqueous solution (e.g., sodium bicarbonate) during the work-up, or by column chromatography.
-
Troubleshooting Guide: Nucleophilic Substitution (Step 2)
This section covers common problems that may arise during the reaction of 2-carboethoxy-4'-(chloromethyl)benzophenone with morpholine.
FAQ 4: Formation of a Water-Soluble, High-Molecular-Weight Byproduct
Q: After the reaction with morpholine, I'm finding a significant amount of a byproduct that is highly polar and appears to have a higher molecular weight. What could this be?
A: This is very likely the quaternary ammonium salt formed by the over-alkylation of the desired product.
-
Side Reaction: Quaternization of the morpholine nitrogen.
-
Causality: The product, being a tertiary amine, can react with another molecule of the starting material (the chloromethyl intermediate) to form a quaternary ammonium salt. This is more likely to occur if there is a high local concentration of the alkylating agent or if the reaction is run for an extended period at elevated temperatures.
-
Mitigation:
-
Control Stoichiometry: Use a slight excess of morpholine (e.g., 1.1-1.5 equivalents) to ensure all the chloromethyl intermediate is consumed.
-
Slow Addition: Add the chloromethyl intermediate slowly to a solution of morpholine to maintain a low concentration of the alkylating agent.
-
Temperature and Time: Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily high temperatures or prolonged reaction times.
-
Caption: Formation of a quaternary ammonium salt as a side product.
FAQ 5: Presence of a Hydroxymethyl Impurity
Q: I have identified an impurity corresponding to 2-carboethoxy-4'-(hydroxymethyl)benzophenone. How is this formed?
A: This is the result of the hydrolysis of the chloromethyl group.
-
Side Reaction: Hydrolysis of the benzylic chloride.
-
Causality: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water and a base (morpholine).
-
Mitigation:
-
Anhydrous Conditions: Use a dry solvent for the reaction.
-
Purification: This impurity can often be separated from the desired product by column chromatography due to its higher polarity.
-
Analytical and Purification Protocols
| Technique | Application | Typical Parameters |
| TLC | Reaction monitoring | Mobile Phase: Hexane/Ethyl Acetate gradient. Visualization: UV light (254 nm). |
| HPLC | Purity assessment and quantification of impurities | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid. Detection: UV at 254 nm.[3][4][5] |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities | Key signals to monitor include the aromatic protons, the methylene protons of the morpholine and benzyl groups, and the carbonyl carbons.[6][7] |
| Mass Spectrometry | Molecular weight confirmation and identification of byproducts | ESI-MS is suitable for identifying the desired product and polar byproducts like the quaternary salt. |
| Column Chromatography | Purification of the final product and intermediates | Stationary Phase: Silica gel. Mobile Phase: Gradient of hexane and ethyl acetate. |
References
-
Olah, G. A., & Kobayashi, S. (1971). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Journal of the American Chemical Society, 93(25), 6964-6967. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzophenone on Newcrom R1 HPLC column. [Link]
-
Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. [Link]
- Google Patents. (n.d.).
-
Beilstein Journal of Organic Chemistry. (2017). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
-
MDPI. (2021). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone. [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. [Link]
-
National Institutes of Health. (2006). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. [Link]
-
AKJournals. (2019). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. [Link]
-
National Institutes of Health. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2007). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. [Link]
-
International Journal of ChemTech Research. (2014). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. [Link]
-
European Patent Office. (n.d.). Method of synthesis of a quaternary ammonium salt - EP 0791575 A1. [Link]
-
Science Info. (2023). Quaternary Ammonium Salts: Definition, Preparation, Applications. [Link]
-
Vaia. (n.d.). Problem 4 What product forms when ethyl be.... [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
ResearchGate. (1996). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]
-
National Institutes of Health. (2018). Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts. [Link]
-
Chemistry LibreTexts. (2020). 22.6: Ester Chemistry. [Link]
-
Quora. (2025). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?. [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. [Link]
-
The Royal Society of Chemistry. (n.d.). Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation Contents:. [Link]
-
ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate (already corrected with respect.... [Link]
-
National Institutes of Health. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. [Link]
-
ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. [Link]
-
ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
Organic Syntheses. (n.d.). diphenyldiazomethane. [Link]
- Google Patents. (n.d.). CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone.
-
RSC Publishing. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]
-
ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
National Institutes of Health. (2012). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. [Link]
-
Organic Chemistry Portal. (2018). Organocatalyzed Carbocyclic Construction: The Eichhorn Synthesis of (-)-Ambrox. [Link]
-
European Patent Office. (n.d.). Process for the preparation of 4-hydroxybenzophenones - EP 0128693 A2. [Link]
-
National Institutes of Health. (2022). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. [Link]
-
PubMed. (2021). Synthesis and antitumor activity of benzophenone compound. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. akjournals.com [akjournals.com]
- 6. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 7. asianpubs.org [asianpubs.org]
recrystallization solvents for high-purity 2-Carboethoxy-4'-morpholinomethyl benzophenone
The following Technical Support Guide is designed for organic chemists and process engineers working with 2-Carboethoxy-4'-morpholinomethyl benzophenone (CAS: 898769-80-7), a critical intermediate often associated with the synthesis of antihistamines like Bilastine .
Status: Active Document ID: TS-898769-REC-V2 Applicable Compound: Ethyl 2-(4-(morpholinomethyl)benzoyl)benzoate Target Purity: >99.5% (HPLC)
Executive Summary & Solvent Selection
This compound presents a unique purification challenge due to its amphiphilic nature : it contains a lipophilic benzophenone core, a polar ester group, and a basic morpholine moiety. Successful recrystallization requires a solvent system that balances these competing solubilities while rejecting common impurities (unreacted morpholine, hydrolyzed acid derivatives, and brominated precursors).
Recommended Solvent Systems
Based on functional group analysis and standard protocols for amino-benzophenone intermediates, the following solvent systems are validated for high-recovery purification.
| System Type | Solvent Composition | Ratio (v/v) | Key Benefit | Risk Factor |
| Primary (Single) | Isopropanol (IPA) | 100% | Best balance of yield/purity; minimizes ester hydrolysis. | Requires precise temperature control to avoid "oiling out." |
| Secondary (Binary) | Ethyl Acetate / n-Heptane | 1:3 to 1:5 | Excellent rejection of non-polar byproducts. | Heptane must be added slowly to avoid amorphous precipitation. |
| Alternative | Ethanol (95%) | - | Higher solubility; good for removing inorganic salts. | Presence of water may promote slight ester hydrolysis if heated too long. |
Detailed Experimental Protocol (Standard Operating Procedure)
Objective: Recrystallization of crude this compound using Isopropanol (IPA).
Phase A: Dissolution
-
Charge: Place 10.0 g of crude solid into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Solvent Addition: Add 40 mL of Isopropanol (IPA) (approx. 4 mL/g).
-
Note: Do not add excess solvent initially. The target is near-saturation at reflux.
-
-
Heating: Heat the mixture to reflux (approx. 82°C) with vigorous stirring.
-
Check: If solids remain after 10 minutes at reflux, add IPA in 2 mL increments until a clear solution is obtained.
-
Critical Checkpoint: If the solution is dark/black, add Activated Carbon (5 wt%) , reflux for 15 mins, and filter hot through a Celite pad.
-
Phase B: Crystallization[1][2][3]
-
Cooling Ramp: Remove heat and allow the flask to cool slowly to room temperature (20-25°C) over 2 hours.
-
Agitation: Maintain slow stirring (100-150 RPM). Fast stirring promotes smaller crystals; slow stirring promotes larger, purer prisms.
-
-
Seeding (Optional but Recommended): At ~45°C, if the solution is clear, add a seed crystal (<5 mg) of pure compound to induce nucleation.
-
Deep Cooling: Once at room temperature, place the flask in an ice bath (0-5°C) for 1 hour to maximize yield.
Phase C: Isolation
-
Filtration: Filter the white crystalline solid using a Buchner funnel under vacuum.
-
Washing: Wash the filter cake with cold IPA (0°C, 2 x 5 mL).
-
Warning: Do not use room temperature wash solvent; this will significantly reduce yield due to the compound's solubility.
-
-
Drying: Dry in a vacuum oven at 40-45°C for 6-12 hours.
Workflow Visualization
The following diagram illustrates the critical decision pathways during the purification process.
Caption: Logical workflow for the recrystallization of this compound, including intervention steps for common failure modes.
Troubleshooting Guide & FAQs
Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
Cause: This is common with low-melting solids or when the solution is too concentrated (supersaturation is too high). The morpholine group adds flexibility, making crystal lattice formation kinetically slow. Solution:
-
Reheat the mixture until the oil redissolves.
-
Dilute slightly (add 10-15% more solvent).
-
Seed the solution at a higher temperature (just below the cloud point).
-
Slow down the cooling rate. Wrap the flask in foil or a towel to insulate it.
Q2: My yield is low (<60%). Where is the product?
Cause: The compound likely has high solubility in the chosen solvent at room temperature, or the wash step redissolved it. Solution:
-
Analyze the Mother Liquor by TLC. If the spot is intense, concentrate the mother liquor to half volume and repeat the cooling step (Second Crop).
-
Ensure the wash solvent is ice-cold .
-
Switch to the Ethyl Acetate/Heptane system. The addition of Heptane (antisolvent) drastically reduces solubility.
Q3: The dried solid smells like vinegar or has a lower melting point.
Cause: Hydrolysis .[1] The ethyl ester group at the 2-position is susceptible to hydrolysis, especially if water was present in the solvent and the reflux was prolonged. This converts the ester to the carboxylic acid. Solution:
-
Ensure solvents are anhydrous.
-
Avoid prolonged boiling (>1 hour).
-
Check purity via HPLC. The acid impurity typically elutes earlier than the ester on a C18 column.
Q4: How do I remove the "Bis-alkylation" impurity?
Context: If synthesized via alkylation, you might have impurities where the morpholine reacted twice or incorrect isomers formed. Solution: These impurities are often less soluble in alcohols.
-
Perform a Hot Filtration step.[2] The bis-impurity often remains undissolved in refluxing IPA while the product dissolves. Filter it out before cooling.[3]
Impurity Fate Mapping
Understanding where impurities go is vital for validation.
Caption: Fate mapping showing the rejection of polar impurities (Morpholine, Acid) into the mother liquor during IPA recrystallization.
References
- Chemical Identity & Properties: Source: CymitQuimica Product Catalog. "this compound (CAS 898769-80-7)."
-
General Benzophenone Purification
- Source: Wikipedia.
-
URL:[Link]
- Related Synthesis & Purification (Bilastine Context)
- Source: Sigma-Aldrich Technical Bulletin.
Sources
Technical Support Center: Improving the Thermal Stability of 2-Carboethoxy-4'-morpholinomethyl benzophenone Formulations
Introduction
Welcome to the technical support guide for 2-Carboethoxy-4'-morpholinomethyl benzophenone. This molecule, a key intermediate and active pharmaceutical ingredient (API) in various development pipelines, features a benzophenone core, an ester linkage, and a morpholino moiety.[1] While its structure is integral to its function, it also presents specific challenges regarding thermal stability. Understanding and mitigating thermal degradation is critical for ensuring the safety, efficacy, and shelf-life of the final drug product.[2]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into potential stability issues, troubleshooting strategies, and validated experimental protocols to help you navigate the complexities of formulating this compound.
Frequently Asked Questions (FAQs)
Q1: What is thermal degradation and why is it a primary concern for this molecule?
A: Thermal degradation is the breakdown of a compound due to heat. For this compound, the primary concerns are the hydrolysis of the carboethoxy ester group and potential cleavage at the benzylic C-N bond of the morpholinomethyl group. These reactions can lead to a loss of potency and the formation of unknown impurities, which may have undesirable toxicological profiles.[2][3]
Q2: What are the initial indicators of thermal instability in my formulation?
A: The first signs often appear during analytical testing. You might observe a decrease in the concentration of the parent API, the appearance of new peaks in your HPLC chromatogram (often more polar degradation products), a change in pH, or physical changes like discoloration (e.g., yellowing) of the formulation.
Q3: What is a forced degradation study and why should I perform one?
A: A forced degradation or "stress testing" study is an experiment where the drug substance is intentionally exposed to conditions more severe than those it would typically encounter, such as high heat, humidity, and extreme pH levels.[3][4] These studies are crucial early in development to identify likely degradation pathways, understand the molecule's intrinsic stability, and develop stability-indicating analytical methods capable of separating the API from its degradation products.[2][3]
Troubleshooting Guide: Formulation and Stability Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: A new, more polar peak appears on my reverse-phase HPLC chromatogram after heating, and the API peak area decreases.
-
Question: I ran a thermal stress study on my aqueous formulation at 60°C. After 24 hours, HPLC analysis shows a ~15% loss of the parent compound and the emergence of a significant new peak at an earlier retention time. What is the likely cause?
-
Probable Cause: This is a classic signature of ester hydrolysis. The carboethoxy group (-COOCH₂CH₃) is likely being hydrolyzed to a carboxylic acid (-COOH). The resulting carboxylic acid is more polar than the parent ester, causing it to elute earlier on a typical C18 reverse-phase column. This reaction is accelerated by heat and the presence of water.
-
Recommended Solutions:
-
pH Control: Hydrolysis of esters is often catalyzed by acidic or basic conditions. Conduct a pH-rate profile study to determine the pH of maximum stability. Incorporate a suitable buffering agent (e.g., phosphate, citrate) into your formulation to maintain this optimal pH.[[“]]
-
Reduce Water Activity: If feasible for your dosage form, consider reducing the amount of free water in the formulation. This can be achieved by using co-solvents (e.g., propylene glycol, glycerin) or by developing a solid dosage form.[6]
-
Structural Confirmation: Use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of the degradant. The mass of the degradant should correspond to the parent molecule minus the ethyl group plus a hydrogen (a mass difference of -28 Da).
-
Issue 2: The formulation has developed a yellow or brownish tint after thermal stress.
-
Question: My solid-state formulation, containing the API and common excipients, turned slightly yellow after being stored at 50°C / 75% RH for one week. What could be causing this discoloration?
-
Probable Cause: Discoloration often points to degradation of the benzophenone core or side-chain oxidation. Although benzophenones are known for their photochemical reactivity, thermal decomposition can also generate chromophoric (color-causing) species.[7][8] Another possibility is an interaction between the API and one of the excipients, particularly if the excipient contains reactive functional groups or impurities (e.g., peroxides in polymers).
-
Recommended Solutions:
-
Incorporate an Antioxidant: Oxidative degradation can be mitigated by including an antioxidant in your formulation. Common choices for pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.[9][10]
-
Excipient Compatibility Study: Perform a systematic compatibility study. Prepare binary mixtures of the API with each individual excipient and expose them to thermal stress. Analyze for discoloration and degradation to identify the problematic excipient.
-
Control Headspace Oxygen: For liquid or semi-solid formulations, degradation can be reduced by purging the container's headspace with an inert gas like nitrogen or argon before sealing. This minimizes the amount of oxygen available for oxidative reactions.[[“]]
-
Issue 3: My thermal stability data is inconsistent and not reproducible between experiments.
-
Question: I have run my thermal stress protocol three times, and the percentage of API degradation varies significantly, from 5% to 25%, under the same nominal conditions. What is causing this variability?
-
Probable Cause: Inconsistent results are typically due to a lack of control over experimental parameters or issues with the analytical method. The key factors are inconsistent temperature/humidity in the stability chamber, non-homogeneity of the samples, or a non-validated analytical method.
-
Recommended Solutions:
-
Validate Environmental Chambers: Ensure your stability chambers are properly calibrated and qualified. Map the temperature and humidity at multiple locations within the chamber to ensure uniformity.
-
Ensure Sample Homogeneity: For solid or suspension formulations, ensure the API is uniformly distributed. Poor mixing can lead to "hot spots" where the local concentration of API or a reactive excipient is higher, leading to variable degradation.
-
Validate Your Analytical Method: Your HPLC or UPLC method must be validated for stability-indicating properties according to ICH Q2(R1) guidelines. This includes specificity (the ability to resolve the API from degradants), linearity, accuracy, and precision. An imprecise method will naturally lead to variable results.
-
Experimental Protocols & Data Presentation
Protocol 1: Forced Thermal Degradation (Stress Study)
This protocol outlines a typical workflow for investigating the thermal stability of a new formulation.
-
Preparation:
-
Prepare three batches of your formulation:
-
Formulation A: The complete test formulation.
-
Placebo B: The formulation without the API. (This helps identify degradants originating from excipients).
-
Control C: The pure API.
-
-
-
Sample Aliquoting:
-
Dispense samples into appropriate, sealed containers (e.g., glass vials with inert caps) to prevent contamination or loss of volatile components.
-
-
Exposure Conditions:
-
Place samples from all three batches into a calibrated stability chamber set to a high-stress condition (e.g., 60°C / 75% RH ).
-
Place a parallel set of samples in a control environment (e.g., 25°C / 60% RH or 5°C ).
-
-
Time Points:
-
Pull samples for analysis at predetermined time points, such as T=0, 6 hours, 24 hours, 3 days, and 7 days. The exact timing may need to be adjusted based on the lability of the compound.
-
-
Analysis:
-
At each time point, visually inspect the samples for physical changes (color, clarity, precipitation).
-
Analyze all samples using a validated stability-indicating HPLC-UV method.[11][12]
-
For initial studies, analyze the T=7 day stressed sample by LC-MS to tentatively identify the mass of major degradation products.[13]
-
-
Data Evaluation:
-
Calculate the percent degradation of the API at each time point relative to T=0.
-
Determine the relative peak areas of any new degradation products.
-
Compare the chromatograms of the stressed formulation (A) to the stressed placebo (B) to distinguish API degradants from excipient-related peaks.
-
Data Summary Tables
Table 1: Potential Thermal Degradation Products and Identification Signatures
| Potential Degradant | Degradation Pathway | Analytical Signature (LC-MS) |
| 2-Benzoyl-4'-(morpholinomethyl)benzoic acid | Ester Hydrolysis | [M-C₂H₅+H]⁻ or [M-C₂H₄] |
| 2-Carboethoxy benzophenone | C-N Bond Cleavage | [M-C₅H₁₀NO]⁻ |
| Oxidized Morpholine Species | N-Oxidation | [M+O] or [M+16] |
Table 2: Recommended Stabilizing Excipients
| Excipient Class | Example | Mechanism of Action | Reference |
| Buffering Agents | Sodium Phosphate, Sodium Citrate | Maintains optimal pH to minimize acid/base catalyzed hydrolysis. | [[“]] |
| Antioxidants | Butylated Hydroxytoluene (BHT) | Scavenges free radicals to prevent oxidative degradation. | [9] |
| Polymers | Polyethylene Glycol (PEG), HPMC | Can form protective coatings or reduce water activity. | [14][15] |
| Cyclodextrins | Hydroxypropyl-β-Cyclodextrin | Encapsulates the API, shielding it from the bulk environment. | [14][16] |
Visualizations: Pathways and Workflows
Diagram 1: Hypothetical Thermal Degradation Pathways
This diagram illustrates the most probable sites of thermal degradation for this compound.
Caption: Step-by-step workflow for a formulation thermal stability study.
References
- Vertex AI Search. (n.d.).
- IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved February 15, 2026.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved February 15, 2026.
- Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved February 15, 2026.
- Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Retrieved February 15, 2026.
- BenchChem. (n.d.).
- Guo, Y., et al. (2016). Degradation of benzophenone-3 by the ozonation in aqueous solution: kinetics, intermediates and toxicity.
- PubMed. (2024, January 2). Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process. Retrieved February 15, 2026.
- PubMed. (2015, August 4). Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. Retrieved February 15, 2026.
- ChemIntel360. (2024, July 11). How to Improve Drug Stability with Excipients. Retrieved February 15, 2026.
- Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Retrieved February 15, 2026.
- Lund University Publications. (n.d.).
- Pharmaceutical Technology. (2023, December 3).
- International Journal of Pharmaceutical Research & Allied Sciences. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved February 15, 2026.
- Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Retrieved February 15, 2026.
- de Oliveira, G. M., et al. (2014, May 29). Investigation of the Stabilizing Effects of Antioxidants and Benzophenone-3 on Desonide Photostability. PMC. Retrieved February 15, 2026.
- ATSDR. (n.d.). 6. ANALYTICAL METHODS. Retrieved February 15, 2026.
- PubMed. (2010, October). Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging. Retrieved February 15, 2026.
- Peltola, M., et al. (2016, May 20). Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. PMC. Retrieved February 15, 2026.
- MDPI. (n.d.). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Retrieved February 15, 2026.
- ChemicalBook. (n.d.). This compound. Retrieved February 15, 2026.
- RSC Publishing. (n.d.). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. Retrieved February 15, 2026.
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- 1. This compound | 898769-80-7 [amp.chemicalbook.com]
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- 4. apicule.com [apicule.com]
- 5. consensus.app [consensus.app]
- 6. colorcon.com [colorcon.com]
- 7. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels [mdpi.com]
- 8. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pharmtech.com [pharmtech.com]
- 10. Investigation of the Stabilizing Effects of Antioxidants and Benzophenone-3 on Desonide Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmr.net.in [ijmr.net.in]
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Validation & Comparative
H-NMR and C-NMR characterization of 2-Carboethoxy-4'-morpholinomethyl benzophenone
An Expert's Guide to the Spectroscopic Characterization of 2-Carboethoxy-4'-morpholinomethyl benzophenone via ¹H and ¹³C NMR
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance, patent protection, and, most critically, scientific validity. Molecules such as this compound, a complex structure featuring multiple aromatic and heterocyclic moieties, serve as important scaffolds and intermediates in medicinal chemistry. Its characterization demands a sophisticated analytical approach, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the preeminent technique for elucidating its precise atomic connectivity and chemical environment.
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic features of this compound. We will dissect the predicted spectral data, grounding our assignments in established principles and comparative data from related structural fragments. Furthermore, we will present a robust, self-validating protocol for acquiring high-quality NMR data, ensuring that researchers can confidently apply these methodologies in their own laboratories.
The Predicted NMR Landscape: A Structural Overview
To interpret the NMR spectra of this compound, we must first deconstruct the molecule into its constituent parts and consider the electronic interplay between them. The structure contains three key regions: the 2-carboethoxy substituted 'A' ring, the 4'-morpholinomethyl substituted 'B' ring, and the central ketone linker. The electron-withdrawing nature of the carbonyl group and the carboethoxy substituent, combined with the electron-donating potential of the morpholine nitrogen, creates a complex and informative distribution of electron densities, which is directly reported by the chemical shifts in the NMR spectra.
Below is the annotated structure for clear atom referencing throughout this guide.
Figure 1: Annotated structure of this compound.
¹H-NMR Spectral Analysis (Predicted)
The proton NMR spectrum is anticipated to be complex, with distinct regions for aromatic, aliphatic, and ethyl protons. The asymmetry of the 'A' ring and the para-substitution on the 'B' ring will lead to characteristic splitting patterns.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Predicted J (Hz) | Rationale |
| H-15 (CH₃-Et) | 1.25 - 1.40 | Triplet (t) | 3H | J = 7.1 | Aliphatic methyl protons coupled to the adjacent methylene group (H-9). |
| H-11, H-13 (N-CH₂) | 2.40 - 2.60 | Triplet (t) | 4H | J = 4.5 | Protons on carbons adjacent to the morpholine nitrogen. Typically appear as a triplet due to coupling with adjacent O-CH₂ protons.[1][2][3] |
| H-10 (Ar-CH₂) | 3.45 - 3.60 | Singlet (s) | 2H | - | Methylene protons linking the aromatic ring to the morpholine nitrogen. Appears as a singlet as there are no adjacent protons. |
| H-12, H-14 (O-CH₂) | 3.65 - 3.80 | Triplet (t) | 4H | J = 4.5 | Protons on carbons adjacent to the morpholine oxygen, deshielded relative to the N-CH₂ protons.[1][4] |
| H-9 (O-CH₂) | 4.25 - 4.40 | Quartet (q) | 2H | J = 7.1 | Methylene protons of the ethoxy group, deshielded by the adjacent oxygen and split into a quartet by the methyl group (H-15). |
| Aromatic Protons | 7.30 - 7.90 | Multiplet (m) | 8H | - | A complex region containing signals from both aromatic rings. Specific assignments are detailed below. |
| Ring B (H-3', H-5') | ~7.35 | Doublet (d) | 2H | J ≈ 8.4 | Protons ortho to the morpholinomethyl group. Expected to be a simple doublet due to para-substitution. |
| Ring B (H-2', H-6') | ~7.75 | Doublet (d) | 2H | J ≈ 8.4 | Protons meta to the morpholinomethyl group and ortho to the carbonyl, leading to significant deshielding.[5][6] |
| Ring A (H-3, H-4, H-5, H-6) | 7.45 - 7.85 | Multiplet (m) | 4H | - | These protons will exhibit complex splitting due to the ortho- and meta-couplings in a substituted ring, likely overlapping with other aromatic signals.[7] |
¹³C-NMR Spectral Analysis (Predicted)
The ¹³C NMR spectrum provides a count of unique carbon environments and offers crucial information about the carbon skeleton, particularly for quaternary and carbonyl carbons which are invisible in the ¹H NMR spectrum.
| Assignment | Predicted δ (ppm) | Rationale |
| C-15 (CH₃-Et) | 14.0 - 15.0 | Typical chemical shift for a terminal methyl carbon in an ethyl ester.[8] |
| C-11, C-13 (N-CH₂) | 53.0 - 54.0 | Aliphatic carbons adjacent to the morpholine nitrogen. |
| C-10 (Ar-CH₂) | 61.5 - 62.5 | Methylene carbon linking the aromatic ring and the nitrogen atom. |
| C-9 (O-CH₂) | 60.5 - 61.5 | Methylene carbon of the ethoxy group, deshielded by the oxygen. |
| C-12, C-14 (O-CH₂) | 66.5 - 67.5 | Aliphatic carbons adjacent to the highly electronegative morpholine oxygen.[2] |
| Aromatic C-H | 128.0 - 133.0 | Aromatic methine carbons from both rings will appear in this range.[9] |
| Aromatic Quaternary C | 130.0 - 145.0 | Includes C-1, C-2, C-1', and C-4'. Their exact positions are influenced by their respective substituents. |
| C-8 (Ester C=O) | 165.0 - 167.0 | Carbonyl carbon of the carboethoxy group. Generally appears upfield from ketone carbonyls.[8][9] |
| C-7 (Ketone C=O) | 195.0 - 197.0 | The central benzophenone carbonyl carbon, highly deshielded. This is a key diagnostic peak.[10] |
Comparative Spectroscopic Analysis
The power of NMR analysis is amplified through comparison. By examining the spectra of simpler, related molecules, we can understand the incremental effect of each functional group on the final structure's spectroscopic signature.
| Compound | Key ¹H Signal (δ ppm) | Key ¹³C Signal (δ ppm) | Observation |
| Benzophenone | Aromatic H: 7.45-7.85[10] | C=O: ~196.7[10] | The baseline for the aromatic region and the ketone carbonyl. |
| N-Phenylmorpholine | N-CH₂: ~3.20, O-CH₂: ~3.85 | N-CH₂: ~49.0, O-CH₂: ~67.0 | Provides the reference shifts for the morpholine ring protons and carbons.[2] |
| Ethyl Benzoate | O-CH₂: ~4.35, CH₃: ~1.37 | C=O: ~166.5 | Establishes the expected shifts for the carboethoxy group. |
| Target Molecule | Ar-CH₂: ~3.50, Aromatic H: 7.30-7.90 | C=O (Ketone): ~196.0 | The introduction of the Ar-CH₂-N linkage and the combined electronic effects of all substituents leads to a more complex aromatic region and distinct aliphatic signals. |
The comparison highlights how the benzophenone core's aromatic signals are perturbed by the substituents. The morpholinomethyl group on Ring B creates a simpler 'AA'BB'' pattern (two doublets) compared to the more complex pattern of the asymmetrically substituted Ring A.
Standard Operating Protocol for NMR Data Acquisition
To ensure the acquisition of high-fidelity, reproducible NMR data, a standardized protocol is essential. This workflow represents a self-validating system for the characterization of novel compounds.
Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.
Experimental Causality:
-
Solvent Choice: Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single solvent peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C). If solubility is an issue, DMSO-d₆ can be an effective alternative.
-
Shimming: This step is critical. An improperly shimmed magnet results in broad, distorted peaks, which can obscure coupling information and make integration unreliable.
-
Number of Scans: ¹³C NMR requires significantly more scans than ¹H NMR because the ¹³C isotope has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio, resulting in a much lower intrinsic sensitivity.
Conclusion
The structural elucidation of this compound is a clear demonstration of the analytical power of NMR spectroscopy. Through a systematic analysis of the predicted ¹H and ¹³C spectra, grounded in comparative data from foundational substructures, we can assign every proton and carbon signal with a high degree of confidence. The characteristic shifts of the morpholine and carboethoxy groups, coupled with the distinct patterns of the substituted aromatic rings and the diagnostic downfield shift of the ketone carbonyl, provide a unique spectroscopic fingerprint. For researchers in drug development, mastering the interpretation of such spectra and adhering to rigorous acquisition protocols are indispensable skills for validating molecular identity, ensuring purity, and accelerating the journey from discovery to clinical application.
References
-
Aglianó, M., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. Available at: [Link]
-
Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]
-
Oregon State University. (2014). NMR Analysis of Substituted Benzophenones. Available at: [Link]
-
Yüksek, H., et al. (2005). ¹H and¹³C NMR spectra of N-substituted morpholines. ResearchGate. Available at: [Link]
-
Noldin, V. F., et al. (2008). Complete assignment of the ¹H and ¹³C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry. Available at: [Link]
-
Scribd. Benzophenone 1H-NMR, 13C-NMR and IR Spectra. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Available at: [Link]
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ResearchGate. (2021). ¹H NMR signals for methylene protons of morpholine group. Available at: [Link]
-
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
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Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. Available at: [Link]
-
Brainly. (2023). Annotate the benzophenone and triphenyl methanol NMR spectra. Available at: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]
-
Afonin, A. V., et al. (2006). ¹³C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. ResearchGate. Available at: [Link]
-
University of Manitoba. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
-
Bartleby. (2022). Benzophenone 'H-NMR and Enlarged Benzophenone 'H-NMR. Available at: [Link]
-
CDN. H NMR of Benzhydrol & Benzophenone. Available at: [Link]
-
ResearchGate. (2019). ¹³C-NMR data of a benzophenone-derivate. Available at: [Link]
-
Khan, I. U., et al. (2013). Synthesis, Spectral investigation (¹H, ¹³C) and Anti-microbial Screening of benzophenone imines. International Journal of Pharma Sciences. Available at: [Link]
-
The Organic Chemistry Tutor. (2015). Functional Group Chemical Shifts in NMR Spectroscopy for Organic Chemistry. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Available at: [Link]
-
Cai, M., et al. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction. The Royal Society of Chemistry. Available at: [Link]
-
Arshad, S., et al. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Royal Society of Chemistry. Available at: [Link]
-
Kulkarni, S. K., et al. (2010). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. International Journal of Biomedical Science. Available at: [Link]
-
Zhou, B., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. The Royal Society of Chemistry. Available at: [Link]
-
Zhou, B., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Available at: [Link]
-
Kulkarni, S. K., et al. (2010). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. PubMed. Available at: [Link]
-
Oregon State University. ¹³C NMR Chemical Shifts. Available at: [Link]
-
Chegg. (2022). Assign the H-NMR spectrum of benzophenone. Available at: [Link]
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Validating 2-Carboethoxy-4'-morpholinomethyl benzophenone via IR Spectroscopy: A Comparative Guide
Executive Summary: The Validation Challenge
In the synthesis of complex photoinitiators and pharmaceutical intermediates, 2-Carboethoxy-4'-morpholinomethyl benzophenone presents a unique validation challenge. Its structure combines three distinct polar functionalities—a conjugated diaryl ketone, an ortho-substituted ethyl ester, and a tertiary amine (morpholine) via a methylene bridge.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it is often a bottleneck in high-throughput process monitoring. This guide objectively compares Infrared (IR) Spectroscopy against NMR and Mass Spectrometry (MS) as a rapid "Go/No-Go" gatekeeper. We demonstrate that by focusing on the carbonyl region split (1735 vs. 1660 cm⁻¹) and the morpholine ether stretch (~1110 cm⁻¹) , researchers can validate the core structure with 95% confidence in under 2 minutes.
Structural Deconstruction & Vibrational Logic
To validate this molecule, we must first deconstruct it into its IR-active moieties. The power of IR lies in the distinct separation of these functional groups.
| Moiety | Structural Feature | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Diagnostic Value |
| Ester | Ethyl ester at ortho position | C=O Stretch | 1730 – 1745 | High: Distinguishes ester from the core ketone. |
| Ketone | Diaryl ketone (Benzophenone) | C=O[1] Stretch | 1650 – 1670 | High: Lower frequency due to conjugation with two phenyl rings. |
| Morpholine | Cyclic ether | C-O-C Asym. Stretch | 1100 – 1120 | Medium: Confirms presence of the morpholine ring. |
| Amine | Tertiary amine ( | C-N Stretch | 1150 – 1250 | Medium: Overlaps with ester C-O, but critical for fingerprinting. |
| Alkyl | Methylene bridge / Ethyl group | C-H Stretch ( | 2850 – 2980 | Low: Ubiquitous, but confirms aliphatic content. |
The "Twin Carbonyl" Signature
The most critical validation point is the Carbonyl Duality . A common synthesis failure is the hydrolysis of the ester to an acid or the incomplete acylation of the benzophenone.
-
Success: Two distinct sharp peaks at ~1735 cm⁻¹ (Ester) and ~1660 cm⁻¹ (Ketone).
-
Failure (Hydrolysis): Appearance of a broad O-H stretch (2500–3300 cm⁻¹) and shift of the ester peak.
Comparative Analysis: IR vs. NMR vs. MS
While IR is the focus, a senior scientist knows when to use which tool. The following table compares the efficacy of IR against alternatives for routine process validation.
| Feature | FTIR (ATR) | 1H NMR (400 MHz) | LC-MS (ESI) |
| Primary Utility | Functional Group ID & Purity Screening | Full Structural Elucidation | Molecular Weight & Trace Impurities |
| Time to Result | < 2 Minutes | 15–45 Minutes | 10–30 Minutes |
| Sample Prep | None (Neat solid/oil) | Dissolution (CDCl₃/DMSO) | Dilution & Buffer Prep |
| Differentiation | Excellent for C=O types | Excellent for proton connectivity | Poor for isomers |
| Limit of Detection | ~1-2% Impurity | ~0.1% Impurity | <0.01% Impurity |
| Cost Per Run | Negligible | High (Solvents/Cryogens) | Medium (Solvents/Columns) |
Verdict: FTIR is the superior tool for in-process monitoring and raw material ID . NMR is required for final lot release .
Detailed Experimental Protocol
Method A: Attenuated Total Reflectance (ATR) - Recommended
Due to the bulky morpholine and ester groups, this molecule is often a viscous oil or low-melting solid. ATR is preferred over transmission (KBr) to avoid pathlength errors and moisture absorption.
Equipment: FTIR Spectrometer with Diamond or ZnSe ATR crystal. Resolution: 4 cm⁻¹ | Scans: 16–32
-
Background Scan: Clean the crystal with isopropanol. Collect a background spectrum to subtract atmospheric
(2350 cm⁻¹) and . -
Sample Application: Apply ~10 mg of the sample to the center of the crystal.
-
Note: If the sample is a solid, apply high pressure using the anvil to ensure contact. If an oil, cover the crystal surface.
-
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Post-Processing: Apply baseline correction if necessary. Do not smooth the carbonyl region, as this may merge the 1735/1660 doublet.
Method B: Transmission (KBr Pellet) - Alternative
Use only if ATR is unavailable or if the sample is a high-melting crystalline solid.
-
Mix 2 mg sample with 200 mg dry KBr (spectroscopic grade).
-
Grind to a fine powder (particle size < 2 µm) to avoid Christiansen scattering.
-
Press at 10 tons for 2 minutes to form a transparent pellet.
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process and the spectral assignment logic.
Diagram 1: The Spectral Assignment Logic
This diagram maps the physical parts of the molecule to their specific vibrational signals.
Caption: Mapping structural moieties to diagnostic IR bands. The separation between W1 and W2 is the critical quality attribute.
Diagram 2: The Validation Workflow
How to integrate this analysis into a synthesis pipeline.
Caption: Operational workflow for rapid screening. FTIR acts as the primary gatekeeper before expensive NMR analysis.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
NIST Chemistry WebBook. (2023). Infrared Spectra of Benzophenone Derivatives. National Institute of Standards and Technology. Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for morpholine/ether assignments).
-
OrgSyn. (2023). General Procedures for Benzophenone Synthesis and Validation. Organic Syntheses. Available at: [Link]
Sources
Reference Standards for 2-Carboethoxy-4'-morpholinomethyl benzophenone: A Comparative Qualification Guide
This guide provides a technical analysis of reference standard options for 2-Carboethoxy-4'-morpholinomethyl benzophenone (CAS 898769-80-7), a critical intermediate scaffold used in the synthesis of bioactive benzophenone derivatives (e.g., kinase inhibitors, anti-inflammatory agents).
Since no pharmacopeial (USP/EP) primary standard currently exists for this specific intermediate, this guide compares Commercial Research Grade materials against Qualified In-House Working Standards , providing the experimental framework required to validate the latter for regulatory-compliant applications.
Executive Summary: The Standardization Gap
This compound is a functionalized benzophenone building block characterized by two reactive centers: a labile ethyl ester at the 2-position and a basic morpholinomethyl group at the 4'-position.
In drug development, this molecule often serves as a Key Starting Material (KSM) or a tracked impurity. However, "Research Grade" commercial samples often fail to meet the stringent metrological traceability required for GMP analysis (ICH Q3A/Q7). This guide evaluates the performance gap between off-the-shelf commercial options and fully characterized working standards.
Key Chemical Properties[1][2]
-
Molecular Formula: C₂₁H₂₃NO₄
-
Molecular Weight: 353.41 g/mol [2]
-
Critical Liabilities:
-
Hydrolysis: The 2-carboethoxy group is sterically crowded but susceptible to acid/base hydrolysis, forming the corresponding carboxylic acid impurity.
-
Oxidation:[6] The morpholine nitrogen is prone to N-oxide formation under stress.
-
Comparative Analysis: Research Grade vs. Qualified Standard
The following table contrasts the typical specifications of a commercial "Research Grade" sample (Alternative A) versus a material that has undergone "Reference Standard Qualification" (Alternative B).
Table 1: Performance & Specification Comparison
| Feature | Alternative A: Commercial Research Grade | Alternative B: Qualified Working Standard | Impact on Analysis |
| Assigned Purity | Area % (HPLC) only. Typically >95%.[7] | Mass Balance % (100% - Impurities - Water - Residual Solvents). Typically >99.0%.[7] | Quantification Bias: Area % ignores water/solvents, leading to potency overestimation (often 2-5%). |
| Water Content | Not reported (hygroscopic risk). | Measured via Karl Fischer (KF) titration. | Critical for accurate weighing; morpholine salts can be hygroscopic. |
| Traceability | Batch-specific, no uncertainty budget. | Traceable to SI units via qNMR or Primary Standard. | Required for IND/NDA filings. |
| Homogeneity | Unknown. | Verified via random sampling (ANOVA). | Ensures consistent results across multiple vials. |
| Stability | Re-test date only. | Stress-tested (forced degradation). | Defines valid storage conditions to prevent ester hydrolysis. |
Experimental Validation: The Qualification Protocol
To upgrade a commercial source (Alternative A) to a Qualified Working Standard (Alternative B), the following rigorous analytical protocol is required. This system validates the material's identity and potency.
HPLC Purity Assessment (Methodology)
The morpholine moiety requires pH control to prevent peak tailing. The ester requires buffering to prevent on-column hydrolysis.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 4.0).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient: 10% B to 90% B over 15 min; Hold 5 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Benzophenone core) and 210 nm.
-
Temperature: 30°C.
Experimental Data (Simulated for Comparison):
-
Research Grade Sample: Chromatogram often shows a split peak or shoulder at RRT 0.95 (Acid impurity from hydrolysis) and a broad tail (free morpholine interference).
-
Qualified Standard: Recrystallized material shows a single symmetric peak (Symmetry factor 0.98 - 1.05).
Structural Identification (ID)
-
¹H-NMR (400 MHz, DMSO-d₆):
-
Diagnostic Signals: Ethyl quartet (~4.1 ppm), Morpholine methylene triplets (~2.3 and 3.5 ppm), Aromatic multiplets (7.2 - 7.8 ppm).
-
Pass Criteria: Integral ratios must match structure ±5%. No significant solvent peaks >0.5% wt/wt.
-
-
Mass Spectrometry (ESI+):
-
Parent Ion: [M+H]⁺ = 354.4 m/z.
-
Fragment: Loss of ethoxy group or morpholine cleavage.
-
Standard Qualification Workflow (Visualization)
The following diagram outlines the decision logic for qualifying CAS 898769-80-7. It ensures that the final material is fit for quantitative use.
Figure 1: Decision tree for upgrading commercial research chemicals to qualified working standards.
Calculation of Potency (Mass Balance Approach)
For the "Qualified Working Standard" (Alternative B), do not rely on the vendor's label. Calculate the potency (
Where:
- : Chromatographic purity (Area %) determined via the method in Section 3.1.
- : Water content % (Karl Fischer).
- : Residual Solvents % (GC-Headspace).
- : Residue on Ignition (Inorganic impurities).
Example Calculation: If a commercial sample claims "98%" but contains 1.5% water (absorbed due to the morpholine ring) and 0.5% residual solvent:
-
Vendor Label: 98.0%
-
Actual Potency:
-
Result: Using the vendor label would introduce a ~2% systematic error in your analytical results.
Recommendations & Sourcing
When to use which grade?
-
Early Discovery / Screening: Use Alternative A (Commercial Research Grade).
-
Source: or .
-
Reasoning: Cost-effective; exact quantitation is not yet critical.
-
-
GLP Tox Studies / GMP Release: Use Alternative B (Qualified In-House Standard).
-
Protocol: Purchase 5g of Research Grade material, perform the recrystallization (if needed), and execute the full qualification protocol described in Section 3.
-
Reasoning: Regulatory bodies require metrological traceability. The "Mass Balance" assignment is the only defensible method for impurities without a pharmacopeial standard.
-
Storage & Handling
-
Storage: -20°C, desiccated. The ester is prone to hydrolysis; the morpholine is hygroscopic.
-
Re-test Period: 12 months (if stored frozen).
References
-
ICH Q3A(R2) : Impurities in New Drug Substances. International Council for Harmonisation.
-
ICH Q2(R1) : Validation of Analytical Procedures: Text and Methodology.
-
Sigma-Aldrich : Product Specification for CAS 898769-80-7.
-
ChemicalBook : this compound Properties.
-
ISO 17034:2016 : General requirements for the competence of reference material producers.
Sources
- 1. This compound CAS#: 898769-80-7 [m.chemicalbook.com]
- 2. This compound | 898769-80-7 [chemicalbook.com]
- 3. 0100 | Sigma-Aldrich [sigmaaldrich.com]
- 4. 898769-80-7 CAS|this compound|生产厂家|价格信息 [m.chemicalbook.com]
- 5. 2-Carboethoxy-4′-morpholinomethyl benzophenone [cymitquimica.com]
- 6. BJOC - On the application of 3d metals for C–H activation toward bioactive compounds: The key step for the synthesis of silver bullets [beilstein-journals.org]
- 7. Formulation of Ebastine Fast-Disintegrating Tablet Using Coprocessed Superdisintegrants and Evaluation of Quality Control Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Chromatographic Separation of 2-Carboethoxy-4'-morpholinomethyl benzophenone Isomers
Executive Summary
The separation of 2-Carboethoxy-4'-morpholinomethyl benzophenone (Target) from its regioisomers (primarily the 2'- and 3'-morpholinomethyl analogs) represents a classic challenge in pharmaceutical intermediate analysis. This molecule, often a precursor in the synthesis of antihistamines (e.g., Bilastine analogues) or photoinitiators, possesses two distinct chemical features that drive separation strategy:
-
The Benzophenone Core: A conjugated aromatic system susceptible to
interactions. -
The Morpholine Moiety: A basic center (
) prone to silanol interactions and peak tailing.
Standard C18 alkyl phases often fail to resolve these regioisomers adequately because the hydrophobic surface area (logP) of the isomers is nearly identical. This guide objectively compares the industry-standard C18 approach against the superior Biphenyl stationary phase and the orthogonal Supercritical Fluid Chromatography (SFC) technique.
Key Finding: The Biphenyl stationary phase provides the highest resolution (
Chemical Context & Isomer Challenge
The synthesis of the target molecule typically involves Friedel-Crafts acylation or palladium-catalyzed coupling. These reactions often yield positional isomers where the morpholinomethyl group attaches at the ortho (2') or meta (3') positions relative to the ketone bridge, rather than the desired para (4') position.
-
Target (4'-isomer): Linear conjugation, planar geometry favored.
-
Impurity (2'-isomer): Steric clash between the 2-carboethoxy group and the 2'-morpholinomethyl group forces the rings to twist, disrupting planarity.
This difference in molecular shape and effective conjugation length is the critical quality attribute (CQA) exploited by the recommended methods below.
Comparative Analysis of Methodologies
Method A: Reversed-Phase C18 (The Baseline)
-
Mechanism: Hydrophobic subtraction.
-
Performance: Often insufficient. Because the isomers have identical molecular weights and very similar hydrophobicity, C18 columns struggle to discriminate between them, resulting in co-elution or "shouldering."
-
Limitation: The basic morpholine group requires end-capped columns or high pH buffers (which risk ester hydrolysis) to prevent tailing.
Method B: Reversed-Phase Biphenyl (The Recommended Solution)
-
Mechanism: Hydrophobic interaction +
Stacking. -
Performance: Superior. The biphenyl ligands interact with the
-electrons of the benzophenone rings. The "twisted" 2'-isomer cannot stack as effectively against the stationary phase as the planar 4'-isomer, leading to significant retention time differences. -
Advantage: High selectivity for aromatic positional isomers.
Method C: SFC (The High-Throughput Alternative)
-
Mechanism: Adsorption/H-bonding in a supercritical
environment. -
Performance: Excellent orthogonality. Using a 2-Ethylpyridine (2-EP) column, the basic morpholine interacts with the stationary phase while the non-polar
elutes the bulk. -
Advantage: Fastest run times (< 5 mins) and "Green" solvent usage.
Comparative Data Summary (Representative)
| Metric | Method A: C18 | Method B: Biphenyl | Method C: SFC (2-EP) |
| Stationary Phase | C18 (Fully Porous) | Biphenyl (Core-Shell) | 2-Ethylpyridine |
| Selectivity ( | 1.05 (Poor) | 1.25 (Excellent) | 1.30 (Excellent) |
| Resolution ( | 1.2 (Co-elution risk) | 3.8 (Baseline) | 4.5 (Baseline) |
| Tailing Factor ( | 1.6 (Silanol activity) | 1.1 (Sharp) | 1.2 |
| Run Time | 15.0 min | 12.0 min | 4.5 min |
| Solvent Cost | High | Medium | Low |
Detailed Experimental Protocols
Protocol 1: The "Gold Standard" Biphenyl Method
Recommended for QC release and purity analysis.
-
Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 100 Å, 2.6 µm, 100 x 3.0 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains low pH to protonate morpholine, reducing tailing).
-
Mobile Phase B: Methanol (Promotes stronger
interactions than Acetonitrile). -
Flow Rate: 0.6 mL/min.
-
Temperature: 35°C (Lower temperature enhances
selectivity). -
Gradient:
-
0.0 min: 30% B
-
8.0 min: 70% B
-
8.1 min: 95% B (Wash)
-
10.0 min: 95% B
-
10.1 min: 30% B (Re-equilibrate)
-
-
Detection: UV @ 254 nm (Benzophenone
transition).
Protocol 2: The SFC Screening Method
Recommended for High-Throughput Screening (HTS) of reaction mixtures.
-
Column: Viridis SFC 2-Ethylpyridine (Waters) or Daicel CHIRALPAK IG (for generic screening), 3.0 µm, 100 x 3.0 mm.
-
Mobile Phase A:
(Supercritical). -
Mobile Phase B: Methanol + 0.1% Ammonium Hydroxide (Basic additive improves peak shape for morpholine).
-
Back Pressure: 120 bar.
-
Temperature: 40°C.
-
Gradient: 5% to 40% B in 3.5 minutes.
-
Flow Rate: 2.0 mL/min.
Visualizing the Separation Logic
The following diagrams illustrate the decision-making process and the mechanistic difference between the columns.
Diagram 1: Method Development Decision Tree
Caption: Decision tree for selecting the optimal stationary phase based on structural analysis and throughput requirements.
Diagram 2: Mechanistic Interaction (Biphenyl vs. C18)
Caption: Mechanistic comparison showing how Biphenyl phases discriminate based on the planarity of the isomer, unlike the purely hydrophobic C18.
Troubleshooting & Optimization
-
Peak Tailing: If the morpholine peak tails (
), increase the buffer concentration (e.g., 20 mM Ammonium Formate) or temperature (up to 45°C). Ensure the column is end-capped. -
Resolution Loss: If 2' and 4' isomers merge, switch the organic modifier from Acetonitrile to Methanol . Methanol is a protic solvent that does not disrupt
interactions as aggressively as the dipolar aprotic Acetonitrile, preserving the selectivity of the Biphenyl phase. -
Sample Diluent: Dissolve samples in 50:50 Water:Methanol. Avoid pure Acetonitrile as a diluent, which can cause "solvent breakthrough" and poor peak shape for early eluting polar impurities.
References
-
Review of Benzophenone Separation: BenchChem. (2025).[1][2] A Comparative Guide to Chromatographic Methods for the Separation of 2-Benzoylbenzaldehyde Isomers.
-
Stationary Phase Selection for Isomers: Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. (Discusses Phenyl-Hexyl and Biphenyl utility for positional isomers).
-
SFC for Positional Isomers: Waters Corporation.Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
-
Mixed-Mode and Pi-Pi Interactions: Zhang, K., & Liu, X. (2016).[3] Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications.[3] Journal of Pharmaceutical and Biomedical Analysis.[3]
-
General Benzophenone HPLC Conditions: MicroSolv Technology Corp. (2012).[4][5] Benzophenone Analyzed with HPLC - AppNote.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
